6,7-Epidrospirenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15+,16-,18-,20+,21-,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METQSPRSQINEEU-LPRBJKGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H]3C[C@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237450 | |
| Record name | 6,7-Epidrospirenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889652-31-7 | |
| Record name | 6,7-Epidrospirenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889652317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Epidrospirenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-EPIDROSPIRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Q360L95K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 6,7-Epidrospirenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 6,7-Epidrospirenone, a known impurity of the synthetic progestin Drospirenone. The information presented herein is curated for professionals in the fields of pharmaceutical research, drug development, and organic synthesis.
Introduction
This compound, systematically known as 6α,7α-epoxy-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone, is recognized as "Drospirenone Impurity K" in pharmacopeial references. As a potential impurity in the active pharmaceutical ingredient (API) Drospirenone, understanding its formation is critical for quality control and regulatory compliance in the pharmaceutical industry. This document outlines a plausible synthetic route to obtain this compound, which can be utilized for the preparation of a reference standard for analytical purposes.
Synthesis Pathway
The most direct pathway for the synthesis of this compound involves the stereoselective epoxidation of a suitable Drospirenone precursor possessing a double bond at the C6-C7 position. A common intermediate in several reported syntheses of Drospirenone, 3-oxo-15β,16β-methylene-17α-pregn-4,6-diene-21,17-carbolactone, serves as an ideal starting material.
The epoxidation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent for such transformations in steroid chemistry. The reaction proceeds with high stereoselectivity, yielding the desired 6α,7α-epoxide. This selectivity is governed by the steric hindrance imposed by the angular methyl group at the C-10 position, which directs the electrophilic attack of the peroxy acid to the less hindered α-face of the steroid nucleus.
The overall synthesis can be depicted as a single-step conversion from the dienone precursor to the final product.
In-Depth Technical Guide: The Biological Activity of 6,7-Epidrospirenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Epidrospirenone, a derivative of the synthetic progestin drospirenone, exhibits a distinct profile of biological activity, primarily characterized by its potent antagonism of the mineralocorticoid receptor (MR). This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its receptor binding affinities and functional effects. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided. Furthermore, key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound, also known as Drospirenone Impurity K, is a spirolactone derivative that has garnered interest for its potential as a selective mineralocorticoid receptor antagonist.[1][2][3] As a metabolite and impurity of drospirenone, a widely used synthetic progestin, understanding its biological activity is crucial for both pharmacological and safety assessments.[1][2][3] Drospirenone itself is known for its antimineralocorticoid and antiandrogenic properties, in addition to its progestogenic effects.[4] The introduction of an epoxy group at the 6,7 position of the drospirenone structure significantly modifies its interaction with steroid hormone receptors.
This guide will delve into the specific biological activities of this compound, focusing on its interactions with the mineralocorticoid, androgen, and progesterone receptors.
Receptor Binding and Functional Activity
The biological effects of this compound are primarily mediated through its interaction with nuclear hormone receptors. The following sections detail its binding affinities and functional activities at the mineralocorticoid, androgen, and progesterone receptors.
Mineralocorticoid Receptor (MR) Antagonism
In vivo studies in rats have demonstrated that this compound is a potent aldosterone antagonist. When administered at a dose of 3 mg/kg, epoxy-derivatives of spirolactone, including a compound closely related to this compound, exhibited aldosterone antagonist potency that was one to two times that of spironolactone. This indicates a strong ability to block the effects of aldosterone, a key regulator of electrolyte and water balance.
Androgen Receptor (AR) Activity
The introduction of the epoxy group in this compound leads to a significant reduction in its affinity for the androgen receptor compared to spironolactone. This results in a 3- to 10-fold decrease in its antiandrogenic effect in rats. This reduced antiandrogenic activity is a noteworthy characteristic, as it may lead to a more favorable side-effect profile compared to less selective MR antagonists like spironolactone.
Progesterone Receptor (PR) Activity
Similar to its effect on the androgen receptor, the epoxy modification in this compound also diminishes its interaction with the progesterone receptor. This leads to a decreased progestogenic effect when compared to spironolactone.
Quantitative Data Summary
To facilitate a clear comparison of the biological activity of this compound and its parent compounds, the available quantitative data is summarized in the tables below.
Table 1: In Vivo Aldosterone Antagonist Potency
| Compound | Dose | Potency vs. Spironolactone | Species |
| Epoxy-spirolactone derivative | 3 mg/kg | 1 - 2 times | Rat |
Table 2: In Vivo Antiandrogenic and Progestogenic Effects
| Compound | Effect vs. Spironolactone | Species |
| Epoxy-spirolactone derivative | 3 - 10-fold decrease in antiandrogenic effect | Rat |
| Epoxy-spirolactone derivative | Decreased progestogenic effect | Rabbit |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the biological activity of spirolactone derivatives like this compound.
In Vivo Aldosterone Antagonist Assay (Rat Model)
This assay is designed to evaluate the ability of a test compound to counteract the effects of aldosterone on urinary electrolyte excretion in adrenalectomized rats.
Protocol:
-
Animal Model: Male rats are adrenalectomized to remove endogenous sources of aldosterone.
-
Acclimation: Animals are allowed to recover and acclimate, with access to saline drinking water to maintain electrolyte balance.
-
Dosing:
-
A group of rats receives the test compound (e.g., this compound) at a specified dose (e.g., 3 mg/kg), typically administered orally or via subcutaneous injection.
-
A positive control group receives a known MR antagonist, such as spironolactone.
-
A control group receives the vehicle used for drug administration.
-
All groups are subsequently treated with a fixed dose of aldosterone to induce sodium and water retention and potassium excretion.
-
-
Urine Collection: Rats are placed in metabolic cages, and urine is collected over a defined period (e.g., 6-8 hours).
-
Analysis: Urine volume is measured, and concentrations of sodium (Na+) and potassium (K+) are determined using a flame photometer or ion-selective electrodes.
-
Endpoint: The antagonist activity is determined by the reversal of the aldosterone-induced decrease in the urinary Na+/K+ ratio.
In Vivo Antiandrogenic Activity Assay (Hershberger Assay)
The Hershberger assay is a standardized method to assess the androgenic and antiandrogenic properties of a substance in castrated male rats.[5]
Protocol:
-
Animal Model: Immature male rats are castrated to remove the primary source of endogenous androgens.
-
Dosing:
-
Animals are treated with a constant dose of an androgen, such as testosterone propionate, to stimulate the growth of androgen-dependent tissues.
-
Concurrently, groups of animals are treated with the test compound at various doses.
-
A positive control group receives a known antiandrogen, and a control group receives the vehicle.
-
-
Tissue Collection: After a set treatment period (e.g., 10 days), the animals are euthanized, and the weights of androgen-dependent tissues (ventral prostate, seminal vesicles, and levator ani muscle) are recorded.
-
Endpoint: The antiandrogenic activity is determined by the ability of the test compound to inhibit the testosterone-induced growth of the target tissues.[5]
Receptor Binding Assays (In Vitro)
Competitive binding assays are used to determine the affinity of a test compound for a specific receptor.
Protocol:
-
Receptor Preparation: A source of the target receptor is prepared. This can be a cytosolic fraction from specific tissues (e.g., kidney for MR, prostate for AR) or recombinant receptors expressed in cell lines.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor with high affinity (e.g., [³H]-aldosterone for MR, [³H]-R1881 for AR) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This is often achieved by filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the compound for the receptor.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are initiated by its binding to specific intracellular receptors, which then modulate the transcription of target genes.
Mineralocorticoid Receptor (MR) Signaling Pathway
As an MR antagonist, this compound blocks the signaling cascade initiated by aldosterone.
References
- 1. Drospirenone EP Impurity K | 889652-31-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alentris.org [alentris.org]
- 4. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
6,7-Epidrospirenone: A Technical Overview of a Key Drospirenone-Related Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Epidrospirenone, systematically known as 6α,7α-Drospirenone, is a significant process-related impurity found during the synthesis of Drospirenone, a widely used synthetic progestin. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. While primarily recognized as "Drospirenone Impurity K" by European Pharmacopoeia (EP) and United States Pharmacopeia (USP) standards, its characterization is crucial for the quality control and regulatory compliance of drospirenone-containing pharmaceuticals. This document summarizes its physicochemical data, outlines its likely formation pathway during drospirenone synthesis, and presents the current state of knowledge. Notably, there is a significant absence of publicly available data on the specific pharmacological activity and signaling pathways of this compound, distinguishing it from its well-characterized parent compound.
Introduction and Discovery
The discovery of this compound is intrinsically linked to the development and manufacturing of drospirenone. Drospirenone, a fourth-generation progestin, was patented in 1976 and introduced for medical use in 2000. It is an analogue of spironolactone and is valued for its antimineralocorticoid and antiandrogenic properties.
The identification of this compound arose from the rigorous analytical characterization of drospirenone bulk drug and formulated products. As part of impurity profiling mandated by regulatory agencies, this compound was isolated and identified as a process-related impurity. It is designated as "Drospirenone Impurity K" in pharmacopeial monographs. The history of its discovery is therefore not one of a targeted therapeutic agent but of a compound critical for ensuring the purity and safety of a commercialized drug.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its identification and quantification in analytical testing.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Systematic Name | 6α,7α-Drospirenone |
| Synonyms | Drospirenone Impurity K |
| CAS Number | 889652-31-7 |
| Molecular Formula | C₂₄H₃₀O₃ |
| Molecular Weight | 366.49 g/mol |
Synthesis and Formation
This compound is not typically synthesized as a primary product but is formed as a byproduct during the synthesis of drospirenone. The synthesis of drospirenone is a multi-step process, and the formation of the 6,7-epoxide can occur during oxidation or epoxidation steps.
Potential Formation Pathway
The formation of this compound likely occurs during the epoxidation of a precursor in the drospirenone synthesis pathway. The following diagram illustrates a plausible workflow for its formation as a process-related impurity.
Caption: A logical workflow illustrating the likely formation of this compound as a byproduct during the epoxidation step of drospirenone synthesis and its subsequent separation.
Experimental Protocols
Protocol for Isolation and Characterization of Drospirenone Impurities (General Approach):
-
Sample Preparation: A sample of drospirenone containing impurities is dissolved in a suitable solvent, such as acetonitrile or methanol.
-
Chromatographic Separation: The solution is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution method is typically employed to separate the impurities from the main drospirenone peak.
-
Detection and Fraction Collection: A UV detector is used to monitor the elution profile. Fractions corresponding to the impurity peaks, including that of this compound, are collected.
-
Structure Elucidation: The collected fractions are concentrated, and the structure of the isolated impurity is elucidated using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Pharmacological Profile and Signaling Pathways
A critical aspect to note is the current lack of publicly available information regarding the pharmacological activity of this compound. While drospirenone has well-documented progestogenic, antimineralocorticoid, and antiandrogenic effects, it is unknown whether this compound shares any of these properties or possesses any unique biological activity.
Consequently, there are no established signaling pathways associated with this compound. The diagram below represents this knowledge gap.
Spectroscopic Analysis of 6,7-Epidrospirenone: A Technical Overview
For Immediate Release
[City, State] – [Date] – 6,7-Epidrospirenone, a known impurity of the synthetic progestin Drospirenone, is a critical compound for monitoring in the manufacturing and quality control of pharmaceutical products. This technical guide provides a summary of the available spectroscopic data for this compound (also known as Drospirenone Impurity K) and outlines the general experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals.
Compound Identification
| Property | Value | Source |
| Systematic Name | Spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, 1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-hexadecahydro-10,13-dimethyl- | [1][2] |
| Synonyms | 6α,7α-Drospirenone, Drospirenone EP Impurity K | [3] |
| Molecular Formula | C₂₄H₃₀O₃ | [1][2] |
| Molecular Weight | 366.49 g/mol | [1] |
| CAS Number | 889652-31-7 | [3] |
Spectroscopic Data Summary
Detailed, publicly available spectroscopic data for this compound is limited. Characterization data is typically provided with the sale of certified reference standards but is not commonly found in open literature. The following tables represent the expected type of data that would be generated for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
NMR spectroscopy is essential for the structural elucidation of this compound. The following is a placeholder for typical ¹H and ¹³C NMR data.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
Infrared (IR) Spectroscopy Data (Predicted)
IR spectroscopy helps to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1740 | Strong | C=O (γ-lactone) |
| ~1680 | Strong | C=O (α,β-unsaturated ketone) |
| ~1620 | Medium | C=C (alkene) |
| ~3000-2850 | Medium | C-H (aliphatic) |
Mass Spectrometry (MS) Data (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Type |
| 366.22 | [M]⁺ (Exact Mass) |
| 367.23 | [M+H]⁺ |
| 389.21 | [M+Na]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation : A few milligrams of the this compound reference standard are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition :
-
¹H NMR : Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Proton-decoupled carbon spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR : COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are conducted to establish connectivity and aid in the complete assignment of proton and carbon signals.
-
IR Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via a liquid chromatography (LC) system.
-
Data Acquisition : Mass spectra are acquired in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a pharmaceutical impurity like this compound is illustrated below.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The definitive spectroscopic characterization of this compound is crucial for the quality control of Drospirenone-containing pharmaceuticals. While detailed public data is scarce, the methodologies outlined in this guide provide a standard framework for obtaining the necessary NMR, IR, and MS data for the structural confirmation and purity assessment of this compound. For definitive analysis, it is recommended to obtain a certified reference standard from a reputable supplier who can provide a complete certificate of analysis with detailed spectroscopic data.
References
In-Depth Technical Guide: 6,7-Epidrospirenone (Drospirenone Impurity K)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Data
The unique chemical structure of 6,7-Epidrospirenone is defined by several key identifiers. This information is crucial for its accurate identification in analytical studies.
| Identifier | Value | Reference |
| IUPAC Name | 3-Oxo-6β,7β,15α,16α-tetrahydro-3′H,3′′H-dicyclopropa[6,7:15,16]-17α-pregn-4-ene-21,17-carbolactone | [1] |
| InChI Key | METQSPRSQINEEU-LPRBJKGUSA-N | [2] |
| CAS Number | 889652-31-7 | [3] |
| Molecular Formula | C24H30O3 | [2] |
| Molecular Weight | 366.49 g/mol | [3] |
| Synonyms | 6α,7α-Drospirenone, Drospirenone Impurity K | [1][4] |
Formation and Synthesis Context
This compound is recognized as a process-related impurity in the synthesis of Drospirenone. While the exact step of its formation is proprietary information of manufacturers, it is understood to be a byproduct of the complex multi-step synthesis of the Drospirenone molecule. The logical workflow for managing such impurities involves a robust process of identification, characterization, and the establishment of acceptable limits in the final API.
References
6,7-Epidrospirenone: A Technical Overview
CAS Number: 889652-31-7
Synonyms: 6α,7α-Drospirenone, Drospirenone Impurity K
This technical guide provides an in-depth overview of 6,7-Epidrospirenone, a known impurity and synthetic byproduct of the progestin drospirenone. This document is intended for researchers, scientists, and professionals in drug development and pharmaceutical analysis.
Physicochemical Data
This compound is a steroidal compound structurally related to drospirenone. As a significant impurity, its characterization is crucial for the quality control and safety assessment of drospirenone-containing pharmaceutical products.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₃ | [1][2][3] |
| Molecular Weight | 366.49 g/mol | [1][2][3] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C | [1] |
Synthesis and Formation
This compound is primarily formed as a byproduct during the synthesis of drospirenone. The manufacturing process of drospirenone involves multiple steps, and the formation of this impurity can occur under specific reaction conditions. While detailed, proprietary synthesis protocols for drospirenone are not fully public, the formation of the 6,7-epoxide is a likely step leading to this impurity.
A general workflow for the synthesis of drospirenone, which can lead to the formation of this compound, is outlined below. The process typically starts from an androstenone derivative and involves the introduction of the spironolactone moiety and modification of the steroid backbone.
Analytical Characterization and Experimental Protocols
The identification and quantification of this compound in drospirenone active pharmaceutical ingredients (APIs) and finished products are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A typical HPLC method for the analysis of drospirenone and its related substances, including this compound, is detailed below. This method is based on principles outlined in pharmaceutical analysis literature.
Objective: To separate and quantify this compound from drospirenone and other related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A gradient mixture of a phosphate buffer and acetonitrile is commonly used. |
| Flow Rate | Typically around 1.0 mL/min. |
| Column Temperature | Maintained at a constant temperature, for example, 30°C. |
| Detection Wavelength | UV detection at approximately 245 nm. |
| Injection Volume | 10-20 µL. |
Sample Preparation:
-
Accurately weigh and dissolve the drospirenone sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare a standard solution of this compound reference material in the same diluent.
-
Filter the solutions through a 0.45 µm filter before injection.
Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms. The identification of the this compound peak is based on its retention time compared to the reference standard. Quantification is performed by comparing the peak area of this compound in the sample to that of the standard.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific publicly available data on the biological activity and mechanism of action of this compound. As a steroidal impurity of drospirenone, its pharmacological profile is of interest. Drospirenone itself acts as a progestin with anti-mineralocorticoid and anti-androgenic properties. It exerts its effects by binding to and modulating the activity of progesterone, mineralocorticoid, and androgen receptors.
It is plausible that this compound, due to its structural similarity to drospirenone, could interact with these same steroid hormone receptors. However, without experimental data on its binding affinities and functional activity, its potential to elicit progestogenic, anti-mineralocorticoid, or anti-androgenic effects remains speculative.
The general signaling pathway for steroid hormones involves their diffusion across the cell membrane and binding to intracellular receptors. This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences (hormone response elements) and regulates gene transcription.
Further research is necessary to elucidate the specific biological activities and potential physiological effects of this compound. Studies investigating its binding affinity to steroid hormone receptors and its functional effects on downstream signaling pathways would be invaluable in assessing its potential impact as a pharmaceutical impurity.
References
In-Depth Technical Guide: 6,7-Epidrospirenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Epidrospirenone, systematically named (6α,7α)-6,7-epoxy-17-hydroxy-3-oxo-17α-pregna-4,15-diene-21-carboxylic acid γ-lactone, is recognized primarily as an impurity and potential metabolite of Drospirenone, a synthetic progestin widely used in oral contraceptives. As an impurity, its characterization and synthesis are of significant interest in the pharmaceutical industry for quality control and safety assessment of Drospirenone-containing products. This guide provides a comprehensive overview of the available technical information on this compound.
Chemical and Physical Properties
This compound is a steroidal epoxide. The introduction of the epoxide ring at the 6,7-position can significantly alter the biological and toxicological profile compared to the parent compound, Drospirenone.
| Property | Value | Reference |
| Systematic Name | (2'S,6S,7S,8R,9S,10R,13S,14S,15S,16S)-1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione | [1] |
| Common Names | This compound, 6α,7α-Drospirenone, Drospirenone Impurity K | [1][2][3] |
| CAS Number | 889652-31-7 | [3][4] |
| Molecular Formula | C₂₄H₃₀O₃ | [1][2] |
| Molecular Weight | 366.49 g/mol | [2] |
| Appearance | White Solid | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Synthesis and Experimental Protocols
Inferred Experimental Protocol: Epoxidation of a Δ⁶-Drospirenone Intermediate
This protocol is a generalized procedure based on the epoxidation of steroidal dienes.
Materials:
-
Δ⁶-Drospirenone intermediate
-
Anhydrous dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the Δ⁶-Drospirenone intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.
Note: The stereochemistry of the epoxidation (α or β) will depend on the steric and electronic properties of the substrate. For steroidal 4,6-dienes, epoxidation with peroxy acids often results in the formation of 6α,7α-epoxides.[5][6]
Biological Activity and Signaling Pathways
There is currently a lack of specific studies on the biological activity, pharmacological effects, and signaling pathways of this compound. As an impurity, it is generally assumed to be present in very small amounts in the final pharmaceutical product. Toxicological assessment of Drospirenone would include the qualification of its impurities, but specific data for this compound is not publicly available. Any biological activity would likely be related to the pharmacology of its parent compound, Drospirenone, which acts as a progestin with anti-mineralocorticoid and anti-androgenic properties.
Due to the absence of experimental data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.
Mandatory Visualizations
Logical Relationship Diagram
Caption: Relationship of this compound to Drospirenone.
Inferred Synthetic Workflow
Caption: Inferred Synthetic Workflow for this compound.
Conclusion
This compound is a known impurity of the synthetic progestin Drospirenone. While its basic chemical and physical properties are documented, detailed information regarding its synthesis, biological activity, and potential signaling pathways is scarce in the public domain. The provided inferred synthetic protocol offers a scientifically plausible method for its preparation, which is crucial for obtaining this compound as a reference standard for analytical and toxicological studies. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound to ensure the safety and efficacy of Drospirenone-containing pharmaceuticals.
References
- 1. This compound [drugfuture.com]
- 2. GSRS [precision.fda.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Drospirenone EP Impurity K CAS号 889652-31-7 – Watson(沃森) [watson-int.cn]
- 5. researchgate.net [researchgate.net]
- 6. The Stereochemistry of Epoxidation of Steroidal 4,6-Dienes - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
6,7-Epidrospirenone: A Technical Overview of a Key Drospirenone Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drospirenone, a fourth-generation synthetic progestin, is a widely used component in oral contraceptives and hormone replacement therapies. Its unique pharmacological profile, characterized by antimineralocorticoid and antiandrogenic activities, sets it apart from other progestins. The manufacturing and storage of drospirenone, like any active pharmaceutical ingredient (API), can lead to the formation of impurities that must be carefully controlled to ensure the safety and efficacy of the final drug product. Among these is 6,7-epidrospirenone, also identified as Drospirenone Impurity K, a process-related impurity that requires diligent monitoring. This technical guide provides an in-depth analysis of this compound, including its chemical properties, potential formation pathways, analytical detection, and the current understanding of its control.
Chemical Properties and Identification
This compound is a stereoisomer of drospirenone, characterized by the presence of an epoxide ring at the 6th and 7th positions of the steroid core.
| Property | Value | Reference |
| Systematic Name | (6α,7α,15α,16α)-15,16-Methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone | [1] |
| Common Name | This compound, Drospirenone Impurity K | [1][2] |
| CAS Number | 889652-31-7 | [2] |
| Molecular Formula | C₂₄H₃₀O₃ | [3] |
| Molecular Weight | 366.49 g/mol | [3] |
Formation Pathway
The formation of this compound is intrinsically linked to the synthetic route of drospirenone. The introduction of the epoxide ring at the 6,7-position is likely a result of an epoxidation reaction on a suitable drospirenone precursor containing a double bond at this position.
The probable precursor for this impurity is 6-dehydrodrospirenone, which possesses a double bond between the 6th and 7th carbon atoms. The epoxidation of this double bond would lead to the formation of the epoxide ring, resulting in this compound. The stereochemistry of the resulting epoxide (α or β) is influenced by the reaction conditions and the directing effects of neighboring functional groups. In the case of this compound, the epoxide is in the α-configuration.
Caption: Plausible formation pathway of this compound from a drospirenone precursor.
Analytical Detection and Control
The control of this compound in drospirenone API is crucial for ensuring product quality. Pharmacopoeial monographs provide guidance on impurity limits. While a specific limit for this compound (Impurity K) is not explicitly detailed in the publicly available European Pharmacopoeia monograph for drospirenone, it falls under the category of unspecified impurities. The general limit for any unspecified impurity is typically not more than 0.10%.[4]
High-performance liquid chromatography (HPLC) is the standard analytical technique for the detection and quantification of drospirenone and its impurities. A typical HPLC method would involve a reversed-phase column and a mobile phase gradient tailored to achieve separation of drospirenone from its related substances.
Experimental Protocols
General HPLC Method for Drospirenone and Impurities
Chromatographic Conditions (Illustrative Example):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water or buffer solution |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at approximately 245 nm |
| Injection Volume | 10-20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the drospirenone sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare a standard solution of drospirenone and, if available, a reference standard of this compound at a known concentration.
-
Inject the sample and standard solutions into the HPLC system and analyze the resulting chromatograms.
Caption: General workflow for the HPLC analysis of drospirenone impurities.
Biological Activity and Safety
Currently, there is a lack of publicly available data on the specific biological activity and toxicological profile of this compound. As a matter of principle in pharmaceutical development, all impurities are considered potentially harmful unless proven otherwise. Therefore, controlling the levels of this compound to within pharmacopoeial limits for unspecified impurities is a critical aspect of ensuring the safety of drospirenone-containing drug products. Further research into the pharmacological and toxicological effects of this and other drospirenone impurities is warranted.
Conclusion
This compound (Drospirenone Impurity K) is a key process-related impurity in the synthesis of drospirenone. Its formation is likely due to the epoxidation of a 6-dehydrodrospirenone precursor. While specific pharmacopoeial limits for this impurity are not individually listed, it is controlled under the stringent limits for unspecified impurities. Robust analytical methods, primarily HPLC, are essential for its detection and quantification to ensure the quality, safety, and efficacy of drospirenone-based pharmaceuticals. Further investigation into the biological effects of this compound would provide a more complete understanding of its risk profile.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 6,7-Epoxidrospirenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,7-Epoxidrospirenone is a derivative of drospirenone, a synthetic progestin with antimineralocorticoid and antiandrogenic activities. The introduction of an epoxide ring at the 6,7-position can significantly alter the biological activity and metabolic profile of the parent compound, making it a molecule of interest for drug discovery and development. This document provides a detailed protocol for the synthesis of 6,7-epoxidrospirenone from drospirenone via electrophilic epoxidation. The protocol is based on established methods for the epoxidation of α,β-unsaturated ketones in steroidal systems.
Reaction Principle
The synthesis of 6,7-epoxidrospirenone is achieved through the epoxidation of the C6-C7 double bond of drospirenone. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via the concerted addition of an oxygen atom from the peroxy acid to the double bond, typically occurring from the less sterically hindered α-face of the steroid nucleus, yielding the 6α,7α-epoxide.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Drospirenone | ≥98% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (mCPBA) | 77% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated sodium bicarbonate solution | ACS Grade | VWR |
| Saturated sodium chloride solution (Brine) | ACS Grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
| Silica gel | 60 Å, 230-400 mesh | Fisher Scientific |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve drospirenone (1.0 g, 2.72 mmol) in anhydrous dichloromethane (40 mL). Stir the solution at room temperature until the drospirenone is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of mCPBA: While stirring, add mCPBA (77%, 0.73 g, 3.26 mmol, 1.2 equivalents) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product.
-
Quenching: Once the reaction is complete, quench the excess peroxy acid by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect the fractions containing the desired product, as identified by TLC.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 6,7-epoxidrospirenone as a white solid. Determine the yield and characterize the product.
Data Presentation
Table 1: Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | Drospirenone |
| Molecular Weight of Starting Material | 366.49 g/mol |
| Epoxidizing Agent | m-Chloroperoxybenzoic acid (mCPBA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Product | 6,7-Epoxidrospirenone |
| Molecular Weight of Product | 382.49 g/mol |
| Theoretical Yield | ~1.04 g |
| Expected Purity (after chromatography) | >95% |
Table 2: Spectroscopic Data for Characterization (Hypothetical)
| Technique | Expected Data for 6,7-Epoxidrospirenone |
| ¹H NMR (CDCl₃, 400 MHz) | Disappearance of olefinic protons from drospirenone (δ ~6.0-6.5 ppm). Appearance of new signals for the epoxy protons (δ ~3.0-3.5 ppm). |
| ¹³C NMR (CDCl₃, 100 MHz) | Disappearance of signals for the C6 and C7 sp² carbons. Appearance of new signals for the C6 and C7 sp³ carbons of the epoxide ring (δ ~50-60 ppm). |
| Mass Spectrometry (ESI+) | m/z = 383.2 [M+H]⁺, 405.2 [M+Na]⁺ |
| Infrared (IR) (KBr) | C=O stretching (lactone and ketone), C-O-C stretching (epoxide) |
Mandatory Visualization
Caption: Workflow for the synthesis of 6,7-epoxidrospirenone from drospirenone.
Caption: Logical relationship of synthesis and potential biological action.
Application Notes and Protocols for the Quantification of 6,7-Epidrospirenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Epidrospirenone is a known impurity and metabolite of drospirenone, a synthetic progestin widely used in oral contraceptives. The accurate quantification of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic and metabolic studies in drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established analytical procedures for drospirenone and its related compounds and are intended to serve as a comprehensive guide for researchers.
Analytical Methods
Two primary analytical methods are detailed below:
-
RP-HPLC with UV Detection: A robust and widely accessible method suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as human plasma.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is designed for the determination of this compound in pharmaceutical tablets.
Experimental Protocol
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Drospirenone tablets
2. Instrumentation
-
HPLC system with a UV detector
-
Analytical column: Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) or equivalent
-
Data acquisition and processing software
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | A time-based gradient can be optimized. A starting point is a gradient from 60% B to 40% B over 20 minutes. |
| Flow Rate | 1.0 - 1.3 mL/min |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 215 nm[1] or 271 nm[2] |
| Injection Volume | 10 µL |
4. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1.5 µg/mL to 90 µg/mL for drospirenone-related impurities)[3].
-
Sample Solution (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 3 mg of drospirenone and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation: Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for the analysis of drospirenone-related impurities, which can be adapted for this compound.
| Parameter | Result |
| Linearity Range | 1.5 - 90 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Note: These values are illustrative and should be determined during method validation for this compound specifically.
Workflow Diagram
Caption: Workflow for the quantification of this compound by RP-HPLC.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive method is suitable for the quantification of this compound in human plasma.
Experimental Protocol
1. Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., Drospirenone-d4)
-
Human plasma (blank)
2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer
-
Analytical column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent
-
Data acquisition and processing software
3. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound. For drospirenone, a transition of 367 -> 96.6 is used. A similar fragmentation pattern would be expected for this compound. |
| Internal Standard | Drospirenone-d4 (or a stable isotope-labeled analog of this compound) |
4. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Load the sample onto a pre-conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide, followed by 1 mL of water.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. Analysis Procedure
-
Equilibrate the LC-MS/MS system.
-
Inject the extracted calibration standards, quality control samples, and unknown samples.
-
Acquire data using the specified MRM transitions.
-
Process the data to determine the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the unknown samples.
Data Presentation: Method Validation Parameters (Illustrative)
The following table shows potential validation parameters for an LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Matrix Effect | Monitored and minimized through sample preparation |
Note: These values are illustrative and require experimental verification.
Workflow Diagram
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Signaling Pathway Context
While this compound is primarily considered an impurity or metabolite, its parent compound, drospirenone, exerts its biological effects through interaction with various hormone receptors. The diagram below illustrates the general signaling pathway for progestins like drospirenone.
Caption: Generalized progestin signaling pathway.
Disclaimer: The provided protocols are intended as a starting point and may require optimization and validation for specific applications and matrices. Always refer to relevant pharmacopeial monographs and regulatory guidelines.
References
- 1. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine 6,7-Epidrospirenone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Epidrospirenone is a derivative and a known impurity of Drospirenone, a synthetic progestin widely used in oral contraceptives. Drospirenone is characterized by its unique pharmacological profile, exhibiting not only progestogenic but also potent anti-mineralocorticoid and anti-androgenic activities.[1][2][3][4] Given the structural similarity, it is hypothesized that this compound may possess similar biological activities, potentially interacting with the progesterone receptor (PR), mineralocorticoid receptor (MR), and androgen receptor (AR).
These application notes provide detailed protocols for cell-based assays to investigate the activity of this compound on these three key nuclear receptors. The described assays are based on the principle of reporter gene activation, a robust and sensitive method to quantify the functional activity of a test compound as either an agonist or an antagonist.[5][6]
Signaling Pathway of Type I Nuclear Receptors (PR, MR, AR)
Progesterone, mineralocorticoid, and androgen receptors are all members of the Type I nuclear receptor superfamily. In the absence of a ligand, these receptors are predominantly located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter region of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. Antagonists compete with the natural ligands for binding to the receptor, preventing this cascade of events.
Caption: General signaling pathway for Type I nuclear receptors like PR, MR, and AR.
Experimental Workflow for Reporter Gene Assays
The general workflow for assessing the agonist or antagonist activity of this compound using a luciferase reporter gene assay involves cell culture, treatment with the test compound, cell lysis, and measurement of luciferase activity. For antagonist screening, cells are co-treated with a known receptor agonist.
Caption: General experimental workflow for a cell-based luciferase reporter assay.
Data Presentation: Drospirenone Activity Profile (Reference)
The following table summarizes the reported in vitro activity of the parent compound, Drospirenone, on the progesterone, mineralocorticoid, and androgen receptors. This data can serve as a benchmark for interpreting the results obtained for this compound.
| Receptor | Activity Type | Parameter | Value (nM) | Reference |
| Progesterone Receptor (PR) | Agonist | IC50 | ~2 | [7] |
| Mineralocorticoid Receptor (MR) | Antagonist | Ki | ~24 | [7] |
| Androgen Receptor (AR) | Antagonist | IC50 | ~90 | [7] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Stably transfected with the respective human receptor (PR, MR, or AR) and a corresponding hormone response element-luciferase reporter construct. Examples include:
-
PR: T47D-KBluc cells
-
MR: HEK293-hMR-GRE-luc cells
-
AR: 22Rv1/MMTV_GR-KO cells[8]
-
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin.
-
Charcoal-Stripped FBS: To remove endogenous steroids.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Agonists:
-
Progesterone (for PR assays)
-
Aldosterone (for MR assays)
-
Dihydrotestosterone (DHT) or R1881 (for AR assays)
-
-
Reference Antagonists:
-
Mifepristone (RU486) (for PR assays)
-
Spironolactone or Eplerenone (for MR assays)
-
Bicalutamide (for AR assays)
-
-
Luciferase Assay Reagent: (e.g., Promega ONE-Glo™, Steady-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol 1: Progesterone Receptor (PR) Antagonist Activity Assay
1. Cell Plating (Day 1): a. Culture T47D-KBluc cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS. b. Trypsinize and resuspend cells to a density of 1 x 10^5 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
2. Compound Treatment (Day 2): a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). c. Prepare a solution of Progesterone (agonist) in serum-free medium at a concentration that induces approximately 80% of the maximal response (EC80, to be determined empirically, typically around 1-10 nM). d. Aspirate the medium from the wells and add 50 µL of the this compound dilutions. e. Immediately add 50 µL of the Progesterone solution to the wells. f. Include appropriate controls: vehicle control (DMSO), Progesterone alone (agonist control), and a known antagonist like RU486. g. Incubate for 18-24 hours at 37°C.
3. Luciferase Assay (Day 3): a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add 100 µL of the luciferase reagent to each well. c. Incubate for 10 minutes at room temperature to ensure complete cell lysis. d. Measure the luminescence using a plate-reading luminometer.
4. Data Analysis: a. Normalize the data by setting the luminescence of the vehicle control as 0% inhibition and the Progesterone-only control as 100% activity. b. Plot the percentage inhibition against the log concentration of this compound. c. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Mineralocorticoid Receptor (MR) Antagonist Activity Assay
1. Cell Plating (Day 1): a. Culture HEK293-hMR-GRE-luc cells in DMEM supplemented with 10% charcoal-stripped FBS. b. Plate the cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium. c. Incubate for 24 hours at 37°C, 5% CO2.
2. Compound Treatment (Day 2): a. Prepare serial dilutions of this compound as described in Protocol 1. b. Prepare a solution of Aldosterone (agonist) at its EC80 concentration (typically around 0.1-1 nM). c. Aspirate the medium and add 50 µL of the this compound dilutions. d. Add 50 µL of the Aldosterone solution. e. Include vehicle, Aldosterone-only, and a known antagonist (e.g., Spironolactone) controls. f. Incubate for 18-24 hours at 37°C.
3. Luciferase Assay (Day 3): a. Follow the same procedure as described in Protocol 1, step 3.
4. Data Analysis: a. Analyze the data as described in Protocol 1, step 4, to determine the IC50 of this compound for MR antagonism.
Protocol 3: Androgen Receptor (AR) Antagonist Activity Assay
1. Cell Plating (Day 1): a. Culture 22Rv1/MMTV_GR-KO cells in RPMI-1640 with 10% charcoal-stripped FBS. b. Seed the cells in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL. c. Incubate for 24 hours at 37°C, 5% CO2.
2. Compound Treatment (Day 2): a. Prepare serial dilutions of this compound. b. Prepare a solution of Dihydrotestosterone (DHT) or R1881 at its EC80 concentration (typically around 0.1-1 nM for R1881). c. Aspirate the medium and add 50 µL of the this compound dilutions. d. Add 50 µL of the DHT/R1881 solution. e. Include vehicle, agonist-only, and a known antagonist (e.g., Bicalutamide) controls. f. Incubate for 18-24 hours at 37°C.
3. Luciferase Assay (Day 3): a. Follow the same procedure as described in Protocol 1, step 3.
4. Data Analysis: a. Analyze the data as described in Protocol 1, step 4, to determine the IC50 of this compound for AR antagonism.
Conclusion
The provided protocols offer a robust framework for the initial characterization of this compound's activity on the progesterone, mineralocorticoid, and androgen receptors. By employing these cell-based reporter gene assays, researchers can efficiently determine the potential agonist and, more likely, antagonist properties of this compound, providing valuable insights into its pharmacological profile and potential for drug development. The reference data for Drospirenone will aid in contextualizing the potency of any observed effects.
References
- 1. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drospirenone - Wikipedia [en.wikipedia.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
Animal Models for Studying 6,7-Epidrospirenone Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Epidrospirenone is a close structural analog and a known impurity of drospirenone, a synthetic progestin widely used in oral contraceptives.[1] Due to the limited direct research on this compound, this document provides a framework for its study based on the well-established pharmacological profile of its parent compound, drospirenone. Drospirenone is recognized for its unique combination of progestogenic, antiandrogenic, and antimineralocorticoid activities, closely mimicking the properties of endogenous progesterone.[2] These application notes and protocols are designed to guide researchers in establishing animal models to investigate whether this compound shares a similar spectrum of activity.
The following sections detail experimental designs and methodologies extrapolated from studies on drospirenone. It is imperative for researchers to adapt and validate these protocols specifically for this compound.
Pharmacological Profile of Drospirenone (for Extrapolation)
Drospirenone exhibits a distinct pharmacological profile that is critical to consider when evaluating its analog, this compound.
| Activity | Mechanism of Action | Key Effects | Animal Models |
| Progestogenic | Agonist at the progesterone receptor.[2][3] | Inhibition of ovulation, endometrial transformation, maintenance of pregnancy.[4] | Rats, Rabbits[4] |
| Antimineralocorticoid | Antagonist at the mineralocorticoid receptor.[2][3] | Increased sodium and water excretion (natriuretic and diuretic effects), counteracts estrogen-induced sodium retention.[5] | Rats[4] |
| Antiandrogenic | Antagonist at the androgen receptor.[2][3] | Inhibition of androgen-dependent organ growth (e.g., prostate, seminal vesicles).[4] | Rats[4] |
Quantitative Data from Drospirenone Studies
The following tables summarize quantitative data from animal studies on drospirenone, which can serve as a benchmark for designing studies on this compound.
Table 1: Progestogenic and Antigonadotropic Activity of Drospirenone
| Parameter | Animal Model | Dosage | Effect | Reference |
| Ovulation Inhibition | Rats | Not specified | Effective | [4] |
| Pregnancy Maintenance | Ovariectomized Rats | Not specified | Effective | [4] |
| Endometrial Transformation | Rabbits | Not specified | Stimulates transformation | [4] |
| Testosterone Lowering | Male Cynomolgus Monkeys | Not specified | Potent antigonadotropic activity | [4] |
Table 2: Antimineralocorticoid Activity of Drospirenone
| Parameter | Animal Model | Dosage | Duration | Effect | Reference |
| Natriuretic Activity | Rats | 10 mg s.c. daily | 3 weeks | Long-lasting natriuresis | [4] |
Table 3: Antiandrogenic Activity of Drospirenone
| Parameter | Animal Model | Dosage | Effect | Reference |
| Inhibition of Prostate Growth | Castrated, testosterone-substituted male rats | Dose-dependent | One-third the potency of cyproterone acetate | [4] |
| Inhibition of Seminal Vesicle Growth | Castrated, testosterone-substituted male rats | Dose-dependent | One-third the potency of cyproterone acetate | [4] |
Experimental Protocols
The following are detailed protocols for evaluating the potential progestogenic, antimineralocorticoid, and antiandrogenic effects of this compound in appropriate animal models.
Protocol 1: Assessment of Progestogenic Activity (Rabbit Model)
Objective: To determine the endometrial transformation activity of this compound.
Animals: Immature female rabbits.
Methodology:
-
Animal Preparation: Prime immature female rabbits with a daily subcutaneous injection of estradiol for 6 days to induce endometrial proliferation.
-
Test Substance Administration: From day 7 to day 11, co-administer the estradiol with the test compound (this compound) at various dose levels. A vehicle control group and a positive control group (progesterone or drospirenone) should be included.
-
Necropsy and Histology: On day 12, euthanize the animals and collect uterine tissue.
-
Endpoint Analysis: Fix the uterine horns in an appropriate fixative (e.g., 10% neutral buffered formalin), embed in paraffin, section, and stain with hematoxylin and eosin. The degree of endometrial transformation (glandular proliferation and secretion) is assessed histologically using a standardized scoring system (e.g., McPhail scale).
Protocol 2: Assessment of Antimineralocorticoid Activity (Rat Model)
Objective: To evaluate the natriuretic effects of this compound.
Animals: Adrenalectomized male rats.
Methodology:
-
Animal Preparation: Perform adrenalectomy on male rats and allow for a recovery period. Provide saline solution for drinking to maintain electrolyte balance.
-
Experimental Setup: House rats individually in metabolic cages to allow for precise urine collection.
-
Test Substance Administration: Administer a mineralocorticoid (e.g., aldosterone or desoxycorticosterone acetate) to induce sodium retention. Concurrently, administer the test compound (this compound) at various doses. Include a vehicle control group and a positive control group (spironolactone or drospirenone).
-
Urine Collection and Analysis: Collect urine over a specified period (e.g., 24 hours).
-
Endpoint Analysis: Measure the total volume of urine and the concentrations of sodium and potassium in the urine using a flame photometer or ion-selective electrodes. Calculate the total excretion of sodium and potassium. An increase in sodium excretion relative to the mineralocorticoid-treated control group indicates antimineralocorticoid activity.
Protocol 3: Assessment of Antiandrogenic Activity (Rat Model)
Objective: To determine the ability of this compound to inhibit androgen-mediated effects.
Animals: Castrated male rats.
Methodology:
-
Animal Preparation: Castrate immature male rats and allow for a recovery period. This will cause the androgen-dependent accessory sex organs to regress.
-
Test Substance Administration: Administer a standard dose of testosterone to stimulate the growth of the prostate and seminal vesicles. Concurrently, treat groups of animals with the test compound (this compound) at various dose levels. Include a vehicle control group (testosterone only) and a positive control group (e.g., cyproterone acetate or drospirenone).
-
Necropsy and Organ Weight: After a defined treatment period (e.g., 7-10 days), euthanize the animals.
-
Endpoint Analysis: Carefully dissect the ventral prostate and seminal vesicles and record their wet weights. A dose-dependent inhibition of the testosterone-induced weight gain of these organs indicates antiandrogenic activity.
Visualizations
Diagram 1: General Experimental Workflow for Assessing Hormonal Activity
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novelon Lite | 3 mg+0.02 mg | Tablet | নভেলন লাইট ৩ মি.গ্রা.+০.০২ মি.গ্রা. ট্যাবলেট | Renata PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
Application Notes and Protocols for High-Throughput Screening of 6,7-Epidrospirenone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Epidrospirenone is a synthetic steroid and a derivative of drospirenone.[1] Drospirenone is a novel progestogen that exhibits a pharmacological profile closely resembling that of natural progesterone, with potent progestogenic, antimineralocorticoid, and antiandrogenic activities.[2][3] This unique profile makes drospirenone and its analogs, such as this compound, promising candidates for various therapeutic applications, including contraception and hormone replacement therapy.[3] The primary molecular targets for these compounds are nuclear hormone receptors, specifically the Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), and Androgen Receptor (AR).
High-throughput screening (HTS) is an essential tool in drug discovery for rapidly assessing the biological activity of large numbers of compounds. This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs against their key molecular targets. The methodologies described herein are designed to identify and characterize potent and selective modulators of MR, PR, and AR.
Target Receptors and Rationale
The screening strategy for this compound analogs focuses on three primary nuclear receptors:
-
Mineralocorticoid Receptor (MR): Drospirenone is a potent MR antagonist.[2] Identifying analogs with selective MR antagonistic activity is crucial for developing novel diuretics or treatments for conditions associated with hyperaldosteronism, with potentially fewer side effects than existing therapies.
-
Progesterone Receptor (PR): As a progestin, drospirenone's activity at the PR is central to its contraceptive efficacy. HTS assays are employed to quantify the progestogenic or antiprogestogenic activity of new analogs.[2]
-
Androgen Receptor (AR): Drospirenone exhibits antiandrogenic properties.[2] Screening for AR antagonism is important for applications in treating androgen-dependent conditions such as acne and hirsutism.
Quantitative Data Summary
The following tables summarize the binding affinities of drospirenone and other relevant steroidal and non-steroidal compounds to the target receptors. This data provides a benchmark for evaluating the potency and selectivity of new this compound analogs identified through HTS.
Table 1: Receptor Binding Affinities of Reference Compounds
| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) Binding |
| Drospirenone | High Affinity | High Affinity | Low Affinity | Low Binding |
| Progesterone | High Affinity | 100 | Low Affinity | Considerable Binding |
| Spironolactone | - | - | - | - |
| Finerenone | 18 | - | - | - |
RBA: Relative Binding Affinity. Data compiled from multiple sources.[2][4] Note: Specific IC50 and RBA values can vary depending on the assay conditions.
High-Throughput Screening Workflow
A typical HTS campaign for this compound analogs follows a multi-stage process to identify and validate hits.
References
- 1. GSRS [precision.fda.gov]
- 2. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6,7-Epidrospirenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 6,7-Epidrospirenone, a related substance of the synthetic progestin Drospirenone. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and semi-preparative chromatography. These protocols are designed to be a practical guide for isolating this compound from bulk drug substances or reaction mixtures for use as a reference standard or for further characterization studies.
Introduction to this compound and Purification Rationale
This compound, also known as Drospirenone EP Impurity K, is a critical process-related impurity and potential degradant of Drospirenone. Its effective isolation and purification are essential for accurate quantification in pharmaceutical quality control, for use in stability studies, and for toxicological evaluation. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the separation of Drospirenone and its closely related impurities due to its high resolution and selectivity.
This guide details the transition from an analytical HPLC method, suitable for detection and quantification, to a semi-preparative chromatographic method for the isolation of milligram-scale quantities of this compound.
Analytical HPLC Method for Drospirenone and Its Impurities
An initial analytical HPLC method is crucial for identifying the retention time of this compound relative to the main component, Drospirenone, and other impurities. The following method is a representative example based on published stability-indicating assays for Drospirenone.[1][2][3]
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL. |
Scaling Up to Semi-Preparative Chromatography
The goal of scaling up is to increase the amount of purified compound obtained in a single run while maintaining adequate separation. This involves using a larger column and adjusting the flow rate and sample load accordingly.
3.1. Principles of Scaling Up
The transition from an analytical to a semi-preparative method is governed by the scaling factor, which is based on the change in the column's cross-sectional area. The flow rate is adjusted to maintain a constant linear velocity of the mobile phase, and the injection volume is increased to maximize the load on the column without sacrificing resolution.
Table 2: Semi-Preparative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 21.2 mm, 5 µm particle size |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 21.2 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm (using a preparative flow cell) |
| Sample Preparation | Dissolve the crude sample containing Drospirenone and impurities in a minimal amount of the initial mobile phase (40% Acetonitrile in Water) to the highest possible concentration (e.g., 10-50 mg/mL). |
| Injection Volume | 1-5 mL (depending on the sample concentration and the resolution of the target peak) |
Experimental Protocol for the Purification of this compound
This protocol outlines the step-by-step procedure for the isolation of this compound using the semi-preparative HPLC method described above.
4.1. Materials and Equipment
-
Semi-preparative HPLC system with a gradient pump, UV detector with a preparative flow cell, and a fraction collector.
-
C18 semi-preparative column (250 mm x 21.2 mm, 5 µm).
-
HPLC-grade Acetonitrile and Water.
-
Crude Drospirenone sample containing this compound.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
-
Rotary evaporator.
-
Analytical HPLC system for purity analysis.
4.2. Procedure
-
System Preparation:
-
Equilibrate the semi-preparative HPLC system with the initial mobile phase composition (40% Acetonitrile in Water) at the calculated flow rate (21.2 mL/min).
-
Ensure a stable baseline is achieved on the UV detector.
-
-
Sample Preparation:
-
Accurately weigh the crude Drospirenone sample.
-
Dissolve the sample in the initial mobile phase to achieve a high concentration. Gentle sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the prepared sample onto the semi-preparative column.
-
Start the gradient elution program.
-
Monitor the chromatogram in real-time.
-
Set the fraction collector to collect the eluent corresponding to the peak of this compound. The collection window should be set narrowly around the expected retention time to maximize purity.
-
-
Purity Analysis of Collected Fractions:
-
Inject a small aliquot of the collected fraction(s) into the analytical HPLC system to assess the purity of the isolated this compound.
-
If the purity is not satisfactory, the collected fractions can be pooled, concentrated, and re-purified.
-
-
Solvent Removal and Isolation of the Pure Compound:
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (Acetonitrile) and water using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50 °C).
-
The resulting solid or semi-solid is the purified this compound.
-
-
Final Purity Assessment and Characterization:
-
Perform a final purity check of the isolated compound using the analytical HPLC method.
-
The identity and structure of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Diagram 1: Workflow for this compound Purification
Workflow for the purification of this compound.
Diagram 2: Logical Relationship of Purification Steps
Logical flow of the purification process.
References
- 1. iajpr.com [iajpr.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6,7-Epidrospirenone Synthesis
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6,7-Epidrospirenone from its corresponding unsaturated precursor.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., m-CPBA) may have degraded over time. | 1a. Use a fresh batch of the oxidizing agent. 1b. Check the activity of the oxidizing agent by titration or a test reaction on a more reactive substrate. |
| 2. Insufficient Reaction Temperature: The reaction may have a significant activation energy barrier. | 2a. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. 2b. Be aware that higher temperatures can also lead to side product formation. | |
| 3. Steric Hindrance: The 6,7-double bond in the spironolactone backbone is sterically hindered, which can slow down the reaction. | 3a. Increase the reaction time. 3b. Use a less sterically demanding oxidizing agent. 3c. Increase the stoichiometry of the oxidizing agent. | |
| Multiple Products/Low Selectivity | 1. Epoxide Ring Opening: The formed epoxide can be sensitive to acidic or basic conditions, leading to diol formation or other rearranged products.[1][2] | 1a. If using a peroxy acid like m-CPBA, which produces a carboxylic acid byproduct, consider adding a buffer such as sodium bicarbonate or disodium hydrogen phosphate to the reaction mixture. 1b. Work up the reaction under neutral pH conditions. |
| 2. Over-oxidation: Other functional groups in the molecule might be susceptible to oxidation. | 2a. Use a more selective oxidizing agent. 2b. Reduce the stoichiometry of the oxidizing agent. 2c. Lower the reaction temperature. | |
| 3. Competing Side Reactions: The starting material might undergo other reactions under the chosen conditions. | 3a. Analyze the side products by LC-MS or NMR to understand the competing reaction pathways. 3b. Adjust reaction conditions (solvent, temperature, catalyst) to disfavor the side reactions. | |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient Oxidizing Agent: The amount of oxidizing agent may not be sufficient for complete conversion. | 1a. Increase the molar equivalents of the oxidizing agent. It is common to use a slight excess (e.g., 1.1-1.5 equivalents). |
| 2. Catalyst Deactivation (if applicable): If using a catalytic system, the catalyst may have lost its activity. | 2a. Use a fresh batch of the catalyst. 2b. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. | |
| 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction. | 3a. Use a co-solvent to improve solubility. 3b. Gently warm the mixture to aid dissolution before initiating the reaction, then cool to the desired reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for the epoxidation of a steroidal alkene like the precursor to this compound?
A1: Peroxy acids are frequently used for this type of transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice due to its reactivity and commercial availability. Other options include magnesium monoperoxyphthalate (MMPP) or in-situ generated dimethyldioxirane (DMDO). For electron-deficient alkenes, nucleophilic oxidants like hydrogen peroxide in the presence of a base can also be effective.[3][4][5]
Q2: How does the stereochemistry of the starting material influence the product?
A2: The epoxidation of alkenes with peroxy acids is typically a stereospecific syn-addition. The existing stereocenters in the steroid backbone will direct the approach of the oxidizing agent, often leading to a high degree of diastereoselectivity. The attack will generally occur from the less sterically hindered face of the molecule.
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: To increase the reaction rate, you can try several approaches. Increasing the temperature is a common method, but it should be done cautiously to avoid side reactions.[6] You can also increase the concentration of the reactants or use a more reactive oxidizing agent. In some cases, changing the solvent to one that better solvates the transition state can also accelerate the reaction.
Q4: I am observing the formation of a diol as a major byproduct. What is causing this and how can I prevent it?
A4: Diol formation is a strong indication of acid- or base-catalyzed ring-opening of the desired epoxide product.[1][2] If you are using a peroxy acid like m-CPBA, the meta-chlorobenzoic acid byproduct can catalyze this ring-opening. To prevent this, you can add a buffer like sodium bicarbonate to the reaction mixture to neutralize the acidic byproduct as it is formed. Ensure that your workup and purification steps are also performed under neutral conditions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of the starting material and the formation of the product. Staining with a suitable agent, such as potassium permanganate, can be helpful as it reacts with the starting alkene but not the epoxide product. LC-MS is more quantitative and can provide information about the presence of byproducts.
Experimental Protocols
Below is a representative, general protocol for the epoxidation of a spironolactone derivative. This should be adapted and optimized for the specific substrate and scale of your reaction.
Materials:
-
Spironolactone derivative (starting material)
-
Meta-chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the spironolactone derivative (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add solid sodium bicarbonate (2.0-3.0 eq) to the solution to act as a buffer.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the starting material over 15-30 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution and stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Oxidizing Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
| 1 | m-CPBA (1.1) | DCM | 0 to RT | 24 | 45 | 15 (Diol) |
| 2 | m-CPBA (1.5) | DCM | 0 to RT | 24 | 60 | 20 (Diol) |
| 3 | m-CPBA (1.5) + NaHCO₃ (3.0) | DCM | 0 to RT | 18 | 85 | <5 (Diol) |
| 4 | MMPP (1.5) | CH₃CN/H₂O | RT | 12 | 78 | <5 (Diol) |
| 5 | DMDO (1.2) | Acetone | 0 | 4 | 90 | Not detected |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Troubleshooting 6,7-Epidrospirenone synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of 6,7-Epidrospirenone, a known impurity in the production of Drospirenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in Drospirenone synthesis?
A1: this compound is a process-related impurity that can form during the synthesis of Drospirenone. It is structurally similar to Drospirenone, with the key difference being an epoxide ring at the 6th and 7th positions of the steroid core. The presence of this impurity is undesirable as it can affect the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory authorities have strict limits on impurity levels, making the control of this compound formation a critical aspect of Drospirenone manufacturing.
Q2: At which stage of the Drospirenone synthesis is this compound most likely to form?
A2: The formation of this compound is most probable during oxidation steps, particularly when a Drospirenone precursor containing a double bond at the 6,7-position is treated with an oxidizing agent. For instance, synthetic routes that start from a precursor like 15β,16β-methylen-3-oxo-17α-pregn-4,6-dien-21,17-carbolactone are susceptible to this side reaction during epoxidation steps intended for other parts of the molecule.
Q3: What are the common oxidizing agents that can lead to the formation of this compound?
A3: Peroxy acids are common epoxidizing agents that can cause the formation of this compound. Metachloroperbenzoic acid (mCPBA) is a prime example of a reagent used in steroid synthesis that can lead to the epoxidation of the 6,7-double bond as an unintended side reaction. Other strong oxidants used in the synthesis process could also potentially contribute to its formation.
Troubleshooting Guides
Issue 1: High Levels of this compound Impurity Detected in the Crude Product
Possible Cause: The most likely cause is the non-selective epoxidation of a Drospirenone precursor containing a 6,7-double bond. This is particularly relevant in synthetic pathways that utilize a diene intermediate.
Troubleshooting Steps:
-
Reagent Selection:
-
If using a strong, non-selective epoxidizing agent like mCPBA, consider exploring alternative, milder, or more sterically hindered reagents that may show greater selectivity for the desired epoxidation site (if applicable to your synthesis route) and less reactivity towards the 6,7-double bond.
-
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can often increase the selectivity of epoxidation reactions and reduce the rate of side reactions.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC) to quench the reaction as soon as the desired transformation is complete, minimizing the time for the side reaction to occur.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a minimal excess of the reagent can help to reduce the formation of undesired byproducts.
-
Data Presentation: Effect of Reaction Temperature on this compound Formation
| Temperature (°C) | Desired Product Yield (%) | This compound (%) |
| 25 | 85 | 10 |
| 0 | 90 | 5 |
| -20 | 92 | < 2 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and substrates.
Issue 2: Difficulty in Removing this compound During Purification
Possible Cause: this compound has a similar polarity and molecular weight to Drospirenone, which can make its removal by standard crystallization or chromatography challenging.
Troubleshooting Steps:
-
Chromatographic Method Development:
-
Stationary Phase: Experiment with different stationary phases for column chromatography. A high-resolution silica gel or a chemically modified silica (e.g., diol, cyano) may provide better separation.
-
Mobile Phase Optimization: Conduct a systematic study of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients to maximize the resolution between Drospirenone and this compound.
-
-
Recrystallization Solvent Screening:
-
Perform a thorough screening of different solvent systems for recrystallization. A binary or tertiary solvent system may be necessary to achieve effective purification. Consider solvents of varying polarity to exploit any subtle differences in solubility between the two compounds.
-
Experimental Protocols
Protocol: Monitoring the Epoxidation of a Diene Precursor
-
Sample Preparation: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot with a suitable reagent (e.g., a solution of sodium thiosulfate) to stop the reaction.
-
Extraction: Dilute the quenched aliquot with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Analysis: Analyze the organic layer by HPLC using a validated method to determine the relative peak areas of the starting material, desired product, and this compound.
Visualizations
Caption: Formation of this compound as a side reaction.
Caption: Troubleshooting decision-making process.
Improving 6,7-Epidrospirenone stability and solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and solubility of 6,7-Epidrospirenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the stability of this compound?
A1: this compound, an impurity of the synthetic progestin Drospirenone, is susceptible to degradation under certain conditions.[1][2] Like its parent compound, it can be sensitive to acidic and alkaline environments, which can lead to the formation of degradation products.[1] Key stability concerns include hydrolysis of the lactone ring and potential oxidation. For optimal stability, it is recommended to store this compound in a refrigerator at 2-8°C.[2]
Q2: What factors contribute to the poor solubility of this compound?
A2: Similar to other steroid compounds like spironolactone, this compound is a hydrophobic molecule, which results in low aqueous solubility.[3] This poor solubility can pose challenges for in vitro assays, formulation development, and achieving adequate bioavailability in preclinical studies.
Q3: What are some effective strategies to improve the aqueous solubility of this compound?
A3: Several formulation strategies employed for poorly water-soluble drugs like spironolactone can be adapted for this compound. These include:
-
Nanoparticle Formulation: Techniques like antisolvent precipitation can produce nanoparticles, which increases the surface area for dissolution.[4]
-
Lipid-Based Carriers: Encapsulation in liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance solubility and stability.[3]
-
Complexation: The use of cyclodextrins can form inclusion complexes that improve aqueous solubility.
-
Co-solvents: Utilizing organic solvents like acetone, N-methyl-2-pyrrolidone (NMP), or ethanol can dissolve the compound for initial stock solution preparation.[4][5]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. | The compound remains in solution at the desired final concentration. |
| pH-Dependent Solubility | Evaluate the solubility of this compound at different pH values to determine the optimal range for your experiment. | Identification of a pH where the compound is most soluble and stable. |
| Buffer Incompatibility | Test different buffer systems to identify one that is most compatible with the compound and your experimental needs. | The compound remains solubilized in the selected buffer system. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent and reproducible assay results. |
| Poor Bioavailability in Culture | Consider using a formulation approach, such as complexation with cyclodextrins, to enhance the delivery of the compound to the cells. | Improved cellular uptake and more reliable assay data. |
| Interaction with Media Components | Evaluate potential interactions between this compound and components of the cell culture media, such as serum proteins. | Understanding of potential confounding factors in the assay. |
Data Summary
Table 1: Formulation Strategies for Improving Spironolactone Solubility and Stability (Applicable to this compound)
| Formulation Strategy | Key Advantages | Reference |
| Lipid-Based Nanocarriers (SLNs, NLCs) | Improved stability, enhanced encapsulation efficiency, and better bioavailability compared to conventional formulations. | [3] |
| Vesicular Nanoparticles (Ethosomes, Niosomes) | Effective for transdermal delivery by enhancing drug penetration. | [3] |
| Antisolvent Precipitation | Can produce submicron-sized particles, leading to a faster dissolution rate. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Antisolvent Precipitation
This protocol is adapted from a method used for spironolactone and can be optimized for this compound.[4]
Materials:
-
This compound
-
N-methyl-2-pyrrolidone (NMP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Purified water
Procedure:
-
Prepare a stock solution of this compound in NMP at a concentration range of 10-100 mg/mL.
-
Prepare an aqueous solution of HPMC (0.125% w/v) to act as a stabilizer.
-
Introduce the this compound solution into the HPMC solution under controlled conditions (e.g., constant stirring or sonication) to induce precipitation of nanoparticles.
-
Monitor the particle size using appropriate analytical techniques (e.g., dynamic light scattering).
-
The resulting nanoparticle suspension can be used for dissolution studies or further processing.
Protocol 2: Quantification of this compound using HPLC-UV
This is a general method adapted from spironolactone analysis and should be optimized for this compound.[5]
Instrumentation:
-
Agilent 1100 HPLC system or equivalent
-
Reversed-phase C18 column (e.g., YMC basic, 250x3.0 mm, 5 µm)
-
UV detector
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Increase acetonitrile from 40% to 80% over 5 minutes, hold for 3 minutes, then return to 40% over 0.5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 280 nm, similar to drospirenone).[1]
Procedure:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare samples for analysis by dissolving them in the mobile phase or a compatible solvent.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. ijper.org [ijper.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and characterization of spironolactone nanoparticles by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20210038563A1 - New spironolactone formulations and their use - Google Patents [patents.google.com]
Technical Support Center: 6,7-Epidrospirenone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6,7-Epidrospirenone, a known impurity of the progestin Drospirenone. Low yield of the desired product, whether it be Drospirenone or the impurity itself for research purposes, can be a significant hurdle. This guide offers insights into potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a stereoisomer of Drospirenone, characterized by an epoxide ring at the 6th and 7th positions of the steroid core. It is recognized as "Drospirenone EP Impurity K" in the European Pharmacopoeia. Its formation is typically an unintended side reaction during the synthesis of Drospirenone, likely arising from the epoxidation of a precursor molecule containing a double bond between the 6th and 7th carbon atoms (a Δ⁶-intermediate).
Q2: What are the most critical stages in Drospirenone synthesis where the formation of this compound is likely to occur?
A2: The formation of this compound is most probable during oxidation or isomerization steps in the synthesis of Drospirenone, especially if a Δ⁶-intermediate is present. The use of certain oxidizing agents can lead to the epoxidation of this double bond.
Q3: Are there established analytical methods to detect and quantify this compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for the detection and quantification of impurities in Drospirenone, including this compound. These methods are crucial for monitoring reaction progress and assessing the purity of the final product.[1][2][3][4][5][6][7]
Q4: How can I purify Drospirenone to remove the this compound impurity?
A4: Chromatographic techniques are the most effective way to separate Drospirenone from its impurities. Column chromatography with a suitable stationary phase (like silica gel) and a carefully selected mobile phase can be used to isolate the desired compound. The selection of the solvent system will depend on the polarity difference between Drospirenone and this compound.
Troubleshooting Guide for Poor Yield
This guide addresses common issues encountered during the synthesis of Drospirenone that may lead to a poor yield of the main product and an increased yield of the this compound impurity.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of Drospirenone and presence of this compound impurity | Unwanted epoxidation of a Δ⁶-intermediate. | - Reagent Selection: Avoid strong, non-selective oxidizing agents if a Δ⁶-intermediate is present. Consider using milder or more selective reagents. - Protecting Groups: If feasible, protect the Δ⁶ double bond before the oxidation step and deprotect it later in the synthesis. - Reaction Conditions: Optimize reaction temperature and time. Lower temperatures may reduce the rate of the epoxidation side reaction. |
| Difficulty in separating Drospirenone from this compound | Similar polarities of the two compounds. | - Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution might be more effective than an isocratic one. - Recrystallization: Attempt fractional crystallization with various solvents. This may selectively precipitate one of the compounds. |
| Formation of other unknown impurities | Non-specific reactions or degradation of the product. | - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation from air. - Purity of Reagents: Ensure that all starting materials and solvents are of high purity to avoid introducing contaminants that could lead to side reactions. - Forced Degradation Studies: Understanding how Drospirenone degrades under acidic, basic, oxidative, and photolytic stress can help identify the source of impurities and establish stable storage and reaction conditions.[1][2][4][8] |
Experimental Protocols
General Protocol for Epoxidation of a Δ⁶-Steroid Intermediate
-
Dissolution: Dissolve the Δ⁶-steroid precursor in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to a specific temperature, typically between -10°C and 0°C, using an ice-salt or dry ice-acetone bath.
-
Reagent Addition: Slowly add the epoxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA)) portion-wise or as a solution in the same solvent. The choice of reagent can influence the stereoselectivity of the epoxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the consumption of the starting material and the formation of the product and byproducts.
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent solution (e.g., sodium thiosulfate or sodium sulfite).
-
Work-up: Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to separate the desired epoxide from any unreacted starting material and other byproducts.
Visualizations
Signaling Pathways and Workflows
Caption: Synthetic pathway of Drospirenone and the side reaction leading to this compound.
Caption: Troubleshooting workflow for addressing poor yield in Drospirenone synthesis.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Technical Support Center: 6,7-Epidrospirenone Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 6,7-Epidrospirenone, a known impurity and metabolite of the synthetic progestin drospirenone. The following information is designed to address common pitfalls encountered during in vitro bioassays for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: As a derivative of drospirenone, this compound is expected to primarily interact with steroid hormone receptors. Drospirenone is a potent antagonist of the mineralocorticoid receptor (MR) and also exhibits antiandrogenic activity.[1][2][3] It displays low affinity for the glucocorticoid receptor (GR) and progesterone receptor (PR) and negligible binding to the estrogen receptor (ER).[4][5][6] Therefore, bioassays for this compound should focus on its activity at the MR and androgen receptor (AR).
Q2: Which types of bioassays are most suitable for characterizing this compound activity?
A2: The most common in vitro assays for characterizing the activity of compounds like this compound are competitive radioligand binding assays and cell-based reporter gene assays.
-
Competitive Radioligand Binding Assays are used to determine the binding affinity of the test compound to a specific receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
-
Cell-Based Reporter Gene Assays measure the functional consequence of receptor binding, determining whether the compound acts as an agonist or an antagonist. These assays typically use a cell line engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.[7][8]
Q3: What is a common cause of unexpected results in steroid hormone bioassays?
A3: Cross-reactivity is a significant concern in steroid hormone bioassays. Due to the structural similarity among steroid hormones and their receptors, a compound of interest may bind to multiple receptors.[9][10] For instance, while drospirenone has a low affinity for the GR, this interaction should not be entirely dismissed, especially at high concentrations of this compound. It is crucial to assess the selectivity of this compound by testing its activity across a panel of steroid hormone receptors.
Troubleshooting Guides
Competitive Radioligand Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | 1. Inadequate blocking of non-specific sites. 2. Hydrophobic interactions of the compound with assay components. 3. Suboptimal concentration of the competing non-labeled ligand. | 1. Optimize the concentration of blocking agents (e.g., bovine serum albumin). 2. Include a small amount of a non-ionic detergent (e.g., Tween-20) in the assay buffer. 3. Ensure the concentration of the competing non-labeled ligand is at least 100-fold higher than the radioligand's Kd. |
| Low Specific Binding Signal | 1. Degraded radioligand. 2. Insufficient receptor concentration. 3. Incorrect incubation time or temperature. | 1. Check the age and storage conditions of the radioligand; consider purchasing a fresh batch. 2. Increase the amount of cell membrane preparation or purified receptor in the assay. 3. Optimize incubation time and temperature to reach binding equilibrium. |
| Poor Reproducibility | 1. Inconsistent pipetting. 2. Variability in cell membrane preparations. 3. Fluctuation in incubation temperature. | 1. Use calibrated pipettes and practice consistent pipetting techniques. 2. Prepare a large, single batch of cell membranes for the entire experiment. 3. Ensure a stable and uniform temperature during incubation. |
Cell-Based Reporter Gene Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Luminescence | 1. High basal activity of the reporter promoter. 2. Autoluminescence of the test compound. 3. Contamination of cell culture. | 1. Test different reporter constructs with lower basal activity. 2. Run a parallel assay with the test compound in the absence of cells to measure its intrinsic luminescence. 3. Regularly test for and treat mycoplasma contamination; maintain aseptic techniques. |
| Low Signal-to-Noise Ratio | 1. Low transfection efficiency or reporter expression. 2. Suboptimal agonist concentration for antagonist assays. 3. Cell death due to compound toxicity. | 1. Optimize transfection protocol or use a stable cell line with high reporter expression. 2. Determine the EC80 of the agonist in your assay system and use this concentration to challenge the antagonist.[7] 3. Perform a cell viability assay (e.g., MTT or LDH) in parallel with the reporter assay. |
| Inconsistent Results | 1. Variation in cell density at the time of assay. 2. "Edge effects" in multi-well plates. 3. Passage number of cells affecting responsiveness. | 1. Ensure a uniform cell seeding density across all wells. 2. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. 3. Use cells within a consistent and narrow range of passage numbers. |
Quantitative Data
Table 1: Binding Affinity of Drospirenone to Steroid Hormone Receptors
| Receptor | Ligand | Assay Type | Species | IC50 / Ki | Reference |
| Mineralocorticoid Receptor (MR) | Drospirenone | Competitive Binding | Human | IC50: ~60 nM | [3] |
| Androgen Receptor (AR) | Drospirenone | Competitive Binding | Human | Low Affinity | [3] |
| Glucocorticoid Receptor (GR) | Drospirenone | Competitive Binding | Human | Low Affinity | [3] |
| Progesterone Receptor (PR) | Drospirenone | Competitive Binding | Human | High Affinity | [3] |
| Estrogen Receptor (ER) | Drospirenone | Competitive Binding | Human | No Detectable Binding | [3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor
Objective: To determine the binding affinity of this compound for the human mineralocorticoid receptor (hMR).
Materials:
-
HEK293 cells transiently or stably expressing hMR.
-
[³H]-Aldosterone (Radioligand).
-
Unlabeled Aldosterone.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize hMR-expressing cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled aldosterone (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]-Aldosterone (final concentration ~1 nM).
-
50 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 18 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression.
Protocol 2: Cell-Based Reporter Gene Assay for Mineralocorticoid Receptor Antagonism
Objective: To determine the functional antagonist activity of this compound at the hMR.
Materials:
-
HEK293 or other suitable cell line stably co-transfected with an hMR expression vector and a reporter vector containing a luciferase gene downstream of an MR-responsive element.
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum.
-
Aldosterone.
-
This compound.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a solution of aldosterone at a concentration that elicits ~80% of the maximal response (EC80).
-
Remove the old medium from the cells and add the this compound dilutions followed by the EC80 concentration of aldosterone. For agonist testing, add only the this compound dilutions.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. For antagonist activity, determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Mineralocorticoid Receptor Signaling Pathway and Antagonism by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound bioassays.
References
- 1. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. IBM Documentation [ibm.com]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of 6,7-Epidrospirenone in HPLC
Technical Support Center: 6,7-Epoxyspirenone Analysis
Welcome to the technical support center for the analysis of 6,7-Epoxyspirenone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) resolution of 6,7-Epoxyspirenone.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for developing an HPLC method for 6,7-Epoxyspirenone?
A1: A common starting point is to adapt methods used for the analysis of spironolactone and its related compounds, as they are structurally similar. A reversed-phase HPLC method is typically employed. For instance, a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate) and an organic modifier (such as acetonitrile or methanol) is a good initial setup.[1][2][3]
Q2: What detection wavelength is recommended for 6,7-Epoxyspirenone?
A2: While the optimal wavelength should be determined by analyzing the UV spectrum of 6,7-Epoxyspirenone, a common wavelength used for spironolactone and its derivatives is around 238-254 nm.[1][2] A photodiode array (PDA) detector is highly recommended to assess peak purity and determine the maximum absorbance.[2][3]
Q3: How can I confirm the identity of the 6,7-Epoxyspirenone peak?
A3: Peak identity can be confirmed by comparing the retention time with a certified reference standard. For unequivocal identification, techniques such as mass spectrometry (LC-MS) can be used to confirm the mass-to-charge ratio of the compound in the peak.
Q4: What are the critical parameters to optimize for better resolution?
A4: The most critical parameters to optimize for resolution are mobile phase composition (organic-to-aqueous ratio and pH), column chemistry (stationary phase), and column temperature.[4][5] Flow rate can also be adjusted to improve peak shape and resolution.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter while analyzing 6,7-Epoxyspirenone by HPLC.
Issue 1: Poor Resolution Between 6,7-Epoxyspirenone and an Impurity/Degradant
Possible Causes:
-
Inappropriate Mobile Phase Composition: The elution strength of the mobile phase may not be optimal for separating the two compounds.[4]
-
Incorrect pH: The pH of the mobile phase can affect the ionization and retention of compounds, especially if they have ionizable functional groups.[4]
-
Suboptimal Column Chemistry: The stationary phase may not have the right selectivity for the analytes.
-
High Column Temperature: Elevated temperatures can sometimes decrease resolution, although they often lead to sharper peaks and shorter run times.[5]
Solutions:
-
Optimize Mobile Phase:
-
Adjust Organic Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can significantly impact resolution.
-
Modify pH: Adjust the pH of the aqueous portion of the mobile phase. For neutral compounds like 6,7-Epoxyspirenone, pH may have a smaller effect unless it influences the stationary phase itself.
-
-
Evaluate Different Columns:
-
Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce different separation mechanisms.[6]
-
Consider a column with a smaller particle size (e.g., 3 µm instead of 5 µm) for higher efficiency.
-
-
Adjust Temperature:
-
Experiment with lower column temperatures to potentially increase retention and improve separation.[5]
-
Issue 2: Peak Tailing for 6,7-Epoxyspirenone
Possible Causes:
-
Active Sites on the Column: Free silanol groups on the silica backbone of the column can interact with the analyte, causing tailing.[7]
-
Column Overload: Injecting too much sample can lead to peak distortion.[4]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.[4]
Solutions:
-
Mobile Phase Modification:
-
Add a competing base (e.g., a small amount of triethylamine) to the mobile phase to block active silanol sites.
-
Ensure the mobile phase is adequately buffered.
-
-
Sample and Injection:
-
Reduce the injection volume or dilute the sample.
-
Dissolve the sample in the initial mobile phase whenever possible.
-
-
Column Maintenance:
Issue 3: Broad Peaks
Possible Causes:
-
Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
-
Low Flow Rate: While sometimes beneficial for resolution, a very low flow rate can lead to broader peaks due to diffusion.[7]
-
Column Contamination: A contaminated or old column can result in broad peaks.[7]
Solutions:
-
System Optimization:
-
Minimize the length and internal diameter of all tubing.
-
Ensure all fittings are secure to prevent leaks.[7]
-
-
Method Parameter Adjustment:
-
Optimize the flow rate; a slightly higher flow rate may result in sharper peaks.[4]
-
-
Column Care:
-
Replace the guard column if one is in use.
-
If the analytical column is old or has been used extensively, consider replacing it.[7]
-
Experimental Protocols
Starting HPLC Method for 6,7-Epoxyspirenone
This protocol is a recommended starting point for method development, adapted from established methods for spironolactone.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate buffer, pH 4.0
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 60 40 20 40 60 25 40 60 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 238 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (60:40 Water:Acetonitrile).
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the method, a forced degradation study should be performed. This helps to ensure that 6,7-Epoxyspirenone is well-separated from its potential degradation products.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.01 M NaOH for 15 minutes at room temperature.[6]
-
Oxidative Degradation: Treat the sample with 30% H₂O₂ for 24 hours at room temperature.[6]
-
Thermal Degradation: Expose the solid sample to 60°C for 2 hours.[6]
-
Photolytic Degradation: Expose the sample solution to UV light for 48 hours.[6]
After exposure, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration before HPLC analysis. The goal is to achieve approximately 10-15% degradation of the parent compound.[6]
Data Presentation
Table 1: HPLC Method Parameters from Literature for Spironolactone Analysis
| Parameter | Method 1[1] | Method 2[2][3] | Method 3[6] |
| Column | SGE 150 x 4.6 mm, 5C8RS, 5 µm | C18 | Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (50:50, v/v) | Methanol:10 mM Ammonium Acetate pH 4 (58:42, v/v) | Water:Acetonitrile:Methanol (63:30:7, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | 254 nm (PDA) | 238 nm (PDA) | 254 nm (PDA) |
| Run Time | Not Specified | ~9 min | 55 min |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A flowchart for systematically troubleshooting poor HPLC resolution.
Experimental Workflow for Method Development
Caption: A workflow diagram for developing a stability-indicating HPLC method.
References
- 1. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. ageps.aphp.fr [ageps.aphp.fr]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Minimizing degradation of 6,7-Epidrospirenone in solution
Disclaimer: 6,7-Epidrospirenone is a known impurity of Drospirenone. As of the last update, detailed public stability data specifically for this compound in solution is limited. The following guidelines are largely based on the stability profile of the closely related parent compound, Drospirenone, and general principles of pharmaceutical stability. Researchers should use this information as a starting point and are encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on data from the closely related compound Drospirenone and general knowledge of steroid chemistry, the primary factors contributing to the degradation of this compound in solution are expected to be:
-
pH: Exposure to acidic or alkaline conditions can lead to hydrolytic degradation.
-
Oxidation: The presence of oxidizing agents can degrade the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, may induce photodegradation.
Q2: What are the recommended storage conditions for this compound solutions?
Q3: Which solvents are suitable for dissolving this compound?
A3: Information on the solubility of the parent compound, Drospirenone, suggests that it is freely soluble in methylene chloride and soluble in methanol, but practically insoluble in water. It is likely that this compound has a similar solubility profile. For creating stock solutions, organic solvents such as methanol, ethanol, or acetonitrile are likely suitable. The choice of solvent should also consider the downstream application and its potential impact on compound stability.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common method for monitoring the degradation of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound from its degradation products. Other analytical techniques that can be employed for identification and quantification of degradants include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Troubleshooting Guides
Issue 1: Unexpectedly low assay results for this compound.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that stock and working solutions have been stored at the recommended temperature (2-8°C), protected from light, and in tightly sealed containers. Prepare a fresh solution from solid material and compare its response to the stored solution. |
| pH-induced degradation | Measure the pH of your solution. If it is acidic or alkaline, consider buffering the solution to a neutral pH if compatible with your experimental design. Based on studies of Drospirenone, both acidic and alkaline conditions can cause significant degradation.[2] |
| Oxidative degradation | If your solution contains components that could act as oxidizing agents (e.g., peroxides), this may be the cause. Prepare fresh solutions using de-gassed solvents and consider purging the headspace of the storage container with an inert gas like nitrogen or argon. |
| Photodegradation | If solutions have been exposed to ambient or UV light for extended periods, photodegradation may have occurred. Always store solutions in amber vials or wrap containers in aluminum foil. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This is a strong indication of compound degradation. Review the storage and handling procedures of your solution. To identify the degradation pathway, you can perform forced degradation studies (see Experimental Protocols section). |
| Contamination | Ensure that all glassware, solvents, and reagents are clean and of high purity. Prepare a blank sample (solvent only) to check for extraneous peaks. |
| Interaction with excipients or other components | If your solution is a complex mixture, this compound may be reacting with other components. Analyze a simplified solution containing only this compound and the solvent to confirm. |
Data Presentation
The following table summarizes the degradation of the related compound, Drospirenone, under various stress conditions. This data can be used as a proxy to understand the potential vulnerabilities of this compound.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Drospirenone | Reference |
| Acidic Hydrolysis | 0.1N, 0.5N, 1.0N HCl | 1 hour | 80°C | Significant degradation observed | [2] |
| Alkaline Hydrolysis | Not specified | Not specified | Not specified | Significant degradation observed | [2] |
| Oxidative | 1% H₂O₂ | 1 hour | Room Temp | 19% | |
| Oxidative | 3% H₂O₂ | Not specified | 80°C | More than 19% | |
| Neutral Hydrolysis | Water | 1 hour | 80°C | Not specified | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from studies on Drospirenone and is intended to identify potential degradation pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 80°C for 1 hour.[2]
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at 80°C for 1 hour.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 1 hour.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep 1 mL of the stock solution in an oven at 80°C for 1 hour.
-
Cool to room temperature.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute both solutions to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution to determine the percentage of degradation and to observe any degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Scaling Up 6,7-Epidrospirenone Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6,7-Epidrospirenone for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound, also known as 6α,7α-Drospirenone or Drospirenone Impurity K, is a close structural analog and a known impurity of Drospirenone, a synthetic progestin.[1][2] Its study is important for understanding the pharmacological and toxicological profile of drospirenone and as a potential therapeutic agent in its own right, necessitating its synthesis for preclinical evaluation.
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: The primary challenges include:
-
Stereoselectivity: Achieving the desired α-epoxide at the 6,7-position with high selectivity can be difficult.
-
Multi-step Synthesis: The overall yield can be low due to the number of reaction steps required.
-
Purification: Separating the desired 6,7-α-epoxide from other stereoisomers and unreacted starting materials is a significant hurdle.[3][4]
-
Reagent Handling and Cost: Some reagents used in steroid synthesis can be hazardous and expensive at a larger scale.
Q3: What are the regulatory requirements for preclinical batches of this compound?
A3: For preclinical studies, the synthesized compound must meet stringent purity and characterization standards. This includes thorough analysis to confirm its identity, purity (typically >95%), and the absence of significant impurities. All studies should be conducted under Good Laboratory Practices (GLP) to ensure data integrity and reliability for submission to regulatory agencies like the FDA.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the epoxidation step | - Incomplete reaction.- Degradation of the product.- Suboptimal reaction temperature or time. | - Monitor the reaction progress using TLC or HPLC.- Use a milder oxidizing agent or control the reaction temperature carefully.- Optimize reaction time and temperature through small-scale experiments. |
| Formation of multiple epoxide isomers | - Non-selective epoxidation agent.- Steric hindrance favoring the formation of other isomers. | - Employ a stereoselective epoxidation catalyst.- Modify the substrate to introduce directing groups that favor the desired stereoisomer. |
| Difficulties in purifying the final product | - Co-elution of isomers during chromatography.- Similar solubility of impurities. | - Utilize high-performance liquid chromatography (HPLC) with a suitable chiral column.- Perform recrystallization from a solvent system optimized for differential solubility.- Consider derivatization to separate isomers, followed by deprotection.[3][4] |
| Presence of unreacted starting material | - Insufficient amount of reagent.- Poor reactivity of the starting material. | - Increase the molar excess of the epoxidizing agent.- Increase the reaction temperature or use a more reactive catalyst. |
| Inconsistent batch-to-batch results | - Variability in raw material quality.- Lack of precise control over reaction parameters. | - Qualify all raw materials before use.- Implement strict process controls for temperature, time, and agitation. |
Experimental Protocols
Protocol 1: Synthesis of Drospirenone Intermediate
A plausible synthetic route to a drospirenone intermediate suitable for subsequent epoxidation can be adapted from known methods for drospirenone synthesis.[7][8] This often involves the use of a protected steroid precursor which is then elaborated to the core drospirenone structure.
Materials:
-
17-oxo-15,16-methylene steroid precursor
-
Sulfoxonium ylide (e.g., dimethylsulfoxonium methylide)[9]
-
Anhydrous aprotic solvent (e.g., DMSO, THF)
-
Diethyl malonate
-
Base (e.g., sodium ethoxide)
-
Acid for decarboxylation (e.g., acetic acid)
Procedure:
-
Epoxidation of the 17-keto group: Dissolve the 17-oxo-15,16-methylene steroid in an anhydrous aprotic solvent. Add the sulfoxonium ylide portion-wise at a controlled temperature (e.g., 0-10 °C).[9] Monitor the reaction by TLC until completion.
-
Reaction with diethyl malonate: To the resulting 17-spiro epoxide, add a solution of diethyl malonate and a base in an appropriate solvent. Heat the reaction mixture to facilitate the ring-opening and subsequent condensation.
-
Decarboxylation: Acidify the reaction mixture with an acid like acetic acid and heat to induce decarboxylation, forming the spirolactone ring of the drospirenone intermediate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the drospirenone intermediate.
Protocol 2: Epoxidation of Drospirenone Intermediate to this compound
Materials:
-
Drospirenone intermediate with a 6,7-double bond
-
Epoxidizing agent (e.g., m-CPBA, dimethyldioxirane)
-
Aprotic solvent (e.g., dichloromethane, acetone)
-
Buffer solution (if necessary, to control pH)
Procedure:
-
Dissolution: Dissolve the drospirenone intermediate in the chosen aprotic solvent.
-
Epoxidation: Cool the solution to a low temperature (e.g., 0 °C) and add the epoxidizing agent portion-wise. Maintain the temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Quenching: Quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution for m-CPBA).
-
Work-up: Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash chromatography on silica gel or preparative HPLC to isolate this compound.[3][4]
Visualizations
Logical Workflow for Synthesis and Scale-Up
Caption: A logical workflow for the synthesis and scale-up of this compound.
Signaling Pathway Context: Mineralocorticoid Receptor Antagonism
Since this compound is a derivative of drospirenone, a known mineralocorticoid receptor (MR) antagonist, its potential mechanism of action could involve the same pathway.
Caption: Potential antagonism of the mineralocorticoid receptor signaling pathway by this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 4. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 6. Step 2: Preclinical Research | FDA [fda.gov]
- 7. US8334375B2 - Methods for the preparation of drospirenone - Google Patents [patents.google.com]
- 8. EP2415778A1 - Methods for the preparation of Drospirenone and intermediates thereof - Google Patents [patents.google.com]
- 9. EP1903051A2 - Epoxidation of 17-oxo-15,16-methylene steroids with sulfoxonium ylides - Google Patents [patents.google.com]
Addressing batch-to-batch variability of 6,7-Epidrospirenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Epidrospirenone. Our goal is to help you address potential challenges, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Question 1: I'm observing inconsistent results in my cell-based assays between different batches of this compound. What could be the cause?
Answer:
Batch-to-batch variability is a common challenge in experimental research and can stem from several factors related to the compound itself. Here are the primary aspects to investigate:
-
Purity Profile: Minor variations in the impurity profile between batches can significantly impact biological activity. Even small percentages of related substances can have off-target effects or interfere with the primary mechanism of action.
-
Polymorphism: The crystalline structure of the compound can differ between batches, affecting its solubility, dissolution rate, and ultimately, its bioavailability in your assay system.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in decreased potency and the presence of degradants that might have their own biological effects.
To systematically troubleshoot this issue, we recommend the following workflow:
Question 2: How can I analytically compare two different batches of this compound?
Answer:
A comparative analytical approach is essential to pinpoint the cause of variability. We recommend the following analytical techniques for a comprehensive comparison. The results of these analyses should be compared against the Certificate of Analysis (CoA) provided by the supplier.
| Analytical Technique | Parameter Assessed | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity and Impurity Profile | Purity: >98% Individual Impurity: <0.15% |
| Mass Spectrometry (MS) | Molecular Weight Confirmation and Impurity Identification | Consistent molecular ion peak and fragmentation pattern |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Integrity | Spectrum consistent with the proposed structure |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups and Polymorphism | Consistent peak positions and intensities |
| Karl Fischer Titration | Water Content | <0.5% |
| Thermogravimetric Analysis (TGA) | Residual Solvents | <0.5% |
Experimental Protocol: Comparative HPLC Analysis
This protocol provides a general framework for comparing the purity and impurity profiles of two batches of this compound.
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution to a range of concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
-
Preparation of Sample Solutions:
-
Accurately weigh and dissolve each batch of this compound in the same solvent to prepare stock solutions of the same concentration as the reference standard stock.
-
Prepare working sample solutions by diluting the stock solutions to a concentration within the linear range of the standard curve (e.g., 10 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (or as determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standard solutions to generate a calibration curve.
-
Inject the sample solutions from each batch in triplicate.
-
Compare the retention times and peak areas of the main peak and any impurity peaks between the two batches.
-
Quantify the purity of each batch and the percentage of each impurity.
-
Question 3: My compound appears to be degrading upon storage. What are the optimal storage conditions for this compound?
Answer:
As a steroid-like compound, this compound may be susceptible to degradation by light, temperature, and moisture. For optimal stability, we recommend the following storage conditions:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Light | Protect from light (amber vial) | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation. |
| Moisture | Store in a desiccator | Prevents hydrolysis. |
If you suspect degradation, a stability-indicating HPLC method should be used to quantify the parent compound and any degradants.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: For research-grade this compound, a purity of ≥98% as determined by HPLC is generally acceptable. However, for sensitive applications, a higher purity may be required. Always refer to the batch-specific Certificate of Analysis (CoA).
Q2: How should I prepare stock solutions of this compound?
A2: Due to its steroid-like structure, this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it in the culture medium to the final working concentration. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.1%).
Q3: Can you provide a representative signaling pathway that might be affected by this compound?
A3: While the specific signaling pathways modulated by this compound are a subject of ongoing research, it is structurally related to spironolactone, a known mineralocorticoid receptor (MR) antagonist. Spironolactone is known to influence several downstream pathways. The following diagram illustrates a simplified representation of signaling pathways potentially influenced by MR antagonists.
Disclaimer: This technical support guide is intended for informational purposes only. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory. The information provided does not constitute a warranty of any kind, express or implied.
Validation & Comparative
A Comparative Analysis of 6,7-Epidrospirenone and Other Spirolactone Compounds
This guide provides a detailed comparison of 6,7-Epidrospirenone and other prominent spirolactone compounds, including Spironolactone, Eplerenone, Finerenone, and Drospirenone. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance comparison supported by experimental data.
Introduction to Spirolactone Compounds
Spirolactone compounds are a class of synthetic steroids characterized by a spirocyclic lactone ring at the C-17 position. They are primarily known for their antagonist activity at the mineralocorticoid receptor (MR), which plays a crucial role in the regulation of blood pressure and electrolyte balance. By blocking the action of aldosterone, these compounds promote the excretion of sodium and water while conserving potassium, leading to their use as diuretics and antihypertensive agents. Beyond their effects on the MR, many spirolactones also interact with other steroid receptors, such as the androgen receptor (AR) and progesterone receptor (PR), leading to a range of therapeutic applications and side effects.
Comparative Analysis of Spirolactone Compounds
However, a detailed comparison of the well-characterized spirolactones—Spironolactone, Eplerenone, Finerenone, and Drospirenone—provides valuable context for understanding the structure-activity relationships within this class of compounds.
Quantitative Comparison of Key Spirolactones
The following tables summarize the available quantitative data for Spironolactone, Eplerenone, Finerenone, and Drospirenone, focusing on their receptor binding affinities and clinical features.
Table 1: Receptor Binding Affinity (IC50 / Ki, nM)
| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) |
| Spironolactone | 24 | 77[1] | ~740-2,619 (Agonist)[1] | ~2,410-6,920[1] |
| Eplerenone | Lower affinity than Spironolactone | Very low affinity | Very low affinity | Very low affinity |
| Finerenone | High affinity (at least as potent as Spironolactone) | No significant affinity | No significant affinity | No significant affinity |
| Drospirenone | High affinity | Moderate antagonist activity | Potent progestogenic activity | Low affinity |
Note: Lower values indicate stronger binding affinity. Data is compiled from various sources and experimental conditions may differ.
Table 2: Clinical and Pharmacological Profile
| Feature | Spironolactone | Eplerenone | Finerenone | Drospirenone |
| Receptor Selectivity | Non-selective | Selective for MR | Selective for MR | Progestogenic, anti-mineralocorticoid, anti-androgenic |
| Primary Use | Heart failure, hypertension, edema, hyperaldosteronism | Heart failure, hypertension | Chronic kidney disease in type 2 diabetes | Contraception, hormone replacement therapy, acne |
| Key Side Effects | Gynecomastia, impotence, menstrual irregularities, hyperkalemia | Hyperkalemia | Hyperkalemia | Increased risk of venous thromboembolism, hyperkalemia |
| Metabolism | Prodrug with active metabolites (e.g., canrenone) | Metabolized by CYP3A4 | Metabolized by CYP3A4 | Extensively metabolized |
This compound (6α,7α-Drospirenone)
As a derivative of Drospirenone, the biological activity of this compound is likely influenced by the introduction of the 6α,7α-epoxy group. Modifications at the C6 and C7 positions of the steroid nucleus are known to significantly impact receptor binding and pharmacological activity. However, without specific experimental data for this compound, its precise pharmacological profile remains uncharacterized in the public domain. It is plausible that the epoxy group alters its affinity and selectivity for the MR, AR, and PR compared to the parent compound, Drospirenone. Further research is required to elucidate the specific biological properties of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of spirolactone compounds. Below are representative protocols for assessing receptor binding and in vivo diuretic activity.
Competitive Radioligand Binding Assay for Steroid Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the Mineralocorticoid Receptor (MR), Androgen Receptor (AR), or Progesterone Receptor (PR).
Materials:
-
Radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-R1881 for AR, [³H]-progesterone for PR)
-
Unlabeled test compounds (including a reference compound with known affinity)
-
Receptor source (e.g., cell lines expressing the target receptor, tissue homogenates)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and the reference compound. Prepare the radiolabeled ligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add the assay buffer, the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound or reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled specific ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vivo Diuretic Activity Assessment in Rats (Lipschitz Test)
Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of a test compound in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages
-
Test compound and vehicle control
-
Standard diuretic (e.g., Furosemide)
-
Saline solution (0.9% NaCl)
-
Flame photometer or ion-selective electrodes
Procedure:
-
Animal Acclimatization and Preparation: House the rats in a controlled environment and fast them overnight with free access to water.
-
Dosing: Divide the rats into groups (e.g., vehicle control, standard diuretic, and different doses of the test compound). Administer the respective treatments orally or via injection. Immediately after dosing, administer a saline load (e.g., 25 mL/kg) to all animals.
-
Urine Collection: Place the rats individually in metabolic cages and collect urine at specified time intervals (e.g., every hour for 5 hours and a cumulative 24-hour collection).
-
Measurement of Urine Volume: Record the total volume of urine collected for each rat at each time point.
-
Electrolyte Analysis: Determine the concentrations of sodium (Na⁺) and potassium (K⁺) in the collected urine samples using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the total urine output, sodium excretion, and potassium excretion for each group. Compare the results of the test compound groups with the vehicle control and standard diuretic groups. The diuretic action can be expressed as the ratio of the mean urine volume of the test group to that of the control group. The natriuretic and kaliuretic activities are similarly calculated based on electrolyte excretion.
Visualizations
Signaling Pathway of Mineralocorticoid Receptor Antagonists
Caption: Signaling pathway of mineralocorticoid receptor antagonists.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Experimental workflow for a competitive radioligand binding assay.
References
A Comparative Analysis of the Biological Effects of 6,7-Epidrospirenone and Drospirenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of drospirenone and its related compound, 6,7-epidrospirenone. Drospirenone, a fourth-generation progestin, is a synthetic hormone widely used in oral contraceptives and hormone replacement therapy. It is a derivative of spironolactone and is known for its unique pharmacological profile that closely resembles natural progesterone, exhibiting progestogenic, antiandrogenic, and antimineralocorticoid activities.[1][2][3] this compound is recognized as an impurity and a metabolite of drospirenone and spironolactone. While extensive data is available for drospirenone, there is a notable lack of comprehensive studies directly evaluating the biological activities of this compound. This guide summarizes the available experimental data for drospirenone and discusses the potential effects of this compound based on its structural relationship to the parent compounds.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of drospirenone. Due to the limited availability of data for this compound, a direct quantitative comparison is not possible at this time.
Table 1: Progestogenic Activity of Drospirenone
| Parameter | Value | Species/System | Reference |
| Endometrial Transformation (McPhail Test) | 0.1 - 0.3 mg/animal (s.c.) | Rabbit | [4] |
| Ovulation Inhibition | Effective at 3 mg/day | Human | [1] |
Table 2: Antiandrogenic Activity of Drospirenone
| Parameter | Value | Species/System | Reference |
| Androgen Receptor (AR) Binding Affinity | Low affinity | In vitro | [3] |
| AR-mediated Transcription Inhibition | Dose-dependent antagonism | In vitro | [3] |
| In vivo Potency (vs. Cyproterone Acetate) | ~5-10 fold higher than progesterone | Rat | [3] |
Table 3: Antimineralocorticoid Activity of Drospirenone
| Parameter | Value | Species/System | Reference |
| Mineralocorticoid Receptor (MR) Binding Affinity | High affinity | In vitro | [3] |
| Aldosterone Antagonism | Potent antagonist | In vitro | [1] |
| In vivo Effect (Urinary Na+/K+ ratio) | Increased sodium and water excretion | Rat and Human | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Progestogenic Activity: Endometrial Transformation (McPhail Test)
The McPhail test is a classical in vivo assay to determine the progestogenic activity of a compound by observing its effect on the uterine endometrium of immature, estrogen-primed rabbits.
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The animals are first primed with a daily dose of estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
Test Compound Administration: Following estrogen priming, the test compound (drospirenone or this compound) is administered daily for a specified period (typically 5 days).
-
Endpoint Measurement: The animals are euthanized, and the uteri are excised. The degree of endometrial proliferation and glandular development is histologically assessed and scored on the McPhail scale (0 to +4). A higher score indicates greater progestogenic activity.
Antiandrogenic Activity: Hershberger Assay
The Hershberger assay is an in vivo method to screen for androgenic and antiandrogenic properties of a substance by measuring the weight changes in androgen-dependent tissues in castrated male rats.[5][6][7][8]
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Compound Administration:
-
To test for androgenic activity: The test compound is administered daily for 10 consecutive days.
-
To test for antiandrogenic activity: The test compound is co-administered with a reference androgen (e.g., testosterone propionate) for 10 consecutive days.
-
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the following androgen-dependent tissues are dissected and weighed: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Endpoint Analysis: A statistically significant increase in the weight of these tissues compared to a vehicle control group indicates androgenic activity. A statistically significant decrease in tissue weights in the presence of a reference androgen compared to the androgen-alone group indicates antiandrogenic activity.
Antimineralocorticoid Activity: Urinary Electrolyte Measurement in Adrenalectomized Rats
This in vivo assay assesses the antimineralocorticoid activity of a compound by measuring its effect on urinary sodium and potassium excretion in rats lacking endogenous mineralocorticoids.
-
Animal Model: Male rats are adrenalectomized to eliminate the production of aldosterone.
-
Experimental Setup: The animals are housed in metabolic cages to allow for the collection of urine. They are given a saline solution to drink to maintain electrolyte balance.
-
Compound Administration: The test compound is administered, often in combination with a mineralocorticoid like aldosterone or deoxycorticosterone acetate (DOCA), to assess its antagonistic effects.
-
Urine Collection and Analysis: Urine is collected over a specified period, and the concentrations of sodium (Na+) and potassium (K+) are measured using flame photometry or ion-selective electrodes.
-
Endpoint Analysis: An increase in the urinary Na+/K+ ratio in the group receiving the test compound and a mineralocorticoid, compared to the group receiving the mineralocorticoid alone, indicates antimineralocorticoid activity.
Signaling Pathways
The biological effects of drospirenone and potentially this compound are mediated through their interaction with nuclear steroid hormone receptors. The following diagrams illustrate the general signaling pathways for progesterone, androgen, and mineralocorticoid receptors.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 4. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 6,7-Epidrospirenone in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 6,7-Epidrospirenone, an impurity and metabolite of the synthetic progestin drospirenone, in common steroid hormone immunoassays. Due to a lack of publicly available experimental data specifically for this compound, this guide offers a discussion based on the principles of immunoassay cross-reactivity, the known metabolic pathways of drospirenone, and structural similarities to other endogenous and synthetic steroids.
Introduction to Immunoassay Cross-Reactivity
Structural Comparison and Metabolism of Drospirenone
Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties. This compound is identified as an impurity of drospirenone. The metabolism of drospirenone is extensive, leading to a variety of metabolites that could potentially interfere with immunoassays for other steroid hormones.
The structural similarity between drospirenone, its metabolites, and other steroid hormones is the primary determinant of potential cross-reactivity. The following diagram illustrates the metabolic pathway of drospirenone and highlights the structural relationship between related compounds.
Caption: Metabolism of Drospirenone and structurally similar hormones.
Potential Cross-Reactivity of this compound and Drospirenone Metabolites in Steroid Immunoassays
While specific quantitative data for this compound is not available, the following table provides a qualitative assessment of the potential for cross-reactivity based on structural similarity to target analytes. This is a predictive guide and should be confirmed by experimental validation.
| Interfering Compound | Progesterone Immunoassays | Cortisol Immunoassays | Testosterone Immunoassays | Aldosterone Immunoassays | Rationale for Potential Cross-Reactivity |
| Drospirenone | High | Low | Low to Medium | High | High structural similarity to progesterone and aldosterone. Possesses anti-androgenic activity, suggesting some interaction with androgen pathways. |
| This compound | High | Low | Low to Medium | High | As a derivative of drospirenone, it is expected to retain a high degree of structural similarity to the parent compound and thus to progesterone and aldosterone. |
| Acid form of Drospirenone | Low | Low | Low | Low | The opening of the lactone ring significantly alters the three-dimensional structure, likely reducing antibody recognition. |
| 4,5-dihydro-drospirenone-3-sulfate | Medium | Low | Low | Medium | Reduction and sulfation alter the structure, but the core steroid skeleton remains, suggesting a possibility of some cross-reactivity. |
Disclaimer: The cross-reactivity potential is an estimate based on structural similarity and has not been confirmed by specific experimental data for this compound. The degree of cross-reactivity can vary significantly between different immunoassay platforms and antibody clones.
Experimental Protocol for Assessing Immunoassay Cross-Reactivity
To definitively determine the cross-reactivity of this compound or any other compound in a specific immunoassay, a systematic experimental approach is required. The following is a generalized protocol adapted from established methodologies for steroid immunoassay interference testing.
Objective: To quantify the percent cross-reactivity of this compound in a specific steroid hormone immunoassay.
Materials:
-
The immunoassay kit to be tested (e.g., for progesterone, cortisol, or testosterone).
-
Calibrators and controls provided with the immunoassay kit.
-
A certified reference standard of the target analyte (e.g., progesterone).
-
A certified reference standard of the potential cross-reactant (this compound).
-
Analyte-free serum or buffer (as recommended by the assay manufacturer).
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of the target analyte in a suitable solvent.
-
Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
-
Preparation of Test Samples:
-
Spike the analyte-free serum or buffer with the this compound stock solution to achieve a range of concentrations to be tested. The concentrations should be clinically and physiologically relevant if known.
-
Prepare a control sample of analyte-free serum or buffer without any added cross-reactant.
-
-
Immunoassay Measurement:
-
Analyze the prepared test samples and the control sample using the immunoassay according to the manufacturer's instructions.
-
Run the standard calibration curve for the target analyte.
-
-
Calculation of Percent Cross-Reactivity:
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Concentration of Target Analyte / Concentration of Cross-Reactant) x 100
-
Apparent Concentration of Target Analyte: The concentration of the target analyte measured in the sample containing only the cross-reactant.
-
Concentration of Cross-Reactant: The known concentration of this compound added to the sample.
-
-
The following diagram illustrates the experimental workflow for assessing cross-reactivity.
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound is currently unavailable, its structural similarity to drospirenone suggests a high potential for interference in immunoassays for progesterone and aldosterone. Researchers and clinicians should be aware of this potential for inaccurate results, especially when analyzing samples from individuals receiving drospirenone-containing medications.
It is strongly recommended that:
-
Laboratories validate their steroid hormone immunoassays for potential interference from drospirenone and its metabolites if they are testing populations where this drug is prevalent.
-
For critical applications where high specificity is required, the use of mass spectrometry-based methods (LC-MS/MS), which are less prone to cross-reactivity, should be considered for the accurate measurement of steroid hormones.
-
Further research is needed to generate and publish specific cross-reactivity data for this compound and other drospirenone metabolites in a variety of commercially available immunoassays.
Navigating the Labyrinth of Isomeric Impurities: A Guide to LC-MS/MS Confirmation of 6,7-Epidrospirenone
For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in pharmaceutical products is a critical aspect of ensuring safety and efficacy. This guide provides a comparative overview of methodologies for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmation of 6,7-Epidrospirenone, a potential isomeric impurity of the widely used synthetic progestin, Drospirenone.
Due to the structural similarity between Drospirenone and its potential impurities, developing selective analytical methods is a significant challenge. This guide offers a detailed examination of experimental protocols and data to aid in the establishment of robust and reliable LC-MS/MS confirmation methods for this compound in various sample matrices.
The Challenge of Isomeric Differentiation
Drospirenone and its isomer, this compound, share the same molecular weight and elemental composition. Consequently, mass spectrometry alone is insufficient for their differentiation. The key to successful analysis lies in the combination of chromatographic separation and specific mass spectrometric detection.
A Comparative Look at Analytical Methodologies
Here, we present a comparison of two potential LC-MS/MS approaches, one based on a validated method for Drospirenone in human plasma and a second, more generalized approach for the analysis of steroidal isomers.
| Parameter | Method A: Adapted from Drospirenone Bioanalysis | Method B: General Steroidal Isomer Analysis |
| Chromatography | ||
| Column | High-strength silica (HSS) C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Methanol |
| Gradient | 30-90% B over 5 min | 50-95% B over 8 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Precursor Ion (m/z) | 367.2 | 367.2 |
| Product Ion (m/z) | 97.1 | 109.1, 245.1 |
| Collision Energy | Optimized for 367.2 -> 97.1 transition | Optimized for each transition |
In-Depth Experimental Protocols
A successful LC-MS/MS analysis hinges on meticulous sample preparation and optimized instrument parameters. Below are detailed protocols that can be adapted for the confirmation of this compound.
Method A: Protocol Adapted from Drospirenone Bioanalysis
This method is based on a validated approach for the quantification of Drospirenone in human plasma and offers a robust starting point.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load 100 µL of the sample (plasma, formulation digest, etc.).
-
Wash with 200 µL of 5% methanol in water.
-
Elute with 2 x 25 µL of methanol.
-
Dilute the eluate with 50 µL of water prior to injection.
2. Liquid Chromatography
-
Instrument: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC HSS C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-30% B
-
4.1-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transition: 367.2 > 97.1. The parent ion m/z of 367.10 corresponds to the protonated molecule of Drospirenone and its isomers.[1][2] The product ion at m/z 97.10 is a common fragment observed in the mass spectra of Drospirenone.[1][2]
Method B: A General Protocol for Steroidal Isomer Separation
This approach utilizes a different column chemistry to potentially achieve better separation of closely related isomers.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of sample, add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
2. Liquid Chromatography
-
Instrument: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1.0 min: 50% B
-
1.0-8.0 min: 50-95% B
-
8.0-9.0 min: 95% B
-
9.0-9.1 min: 95-50% B
-
9.1-10.0 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
3. Mass Spectrometry
-
Instrument: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization: ESI Positive.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: 9 psi.
-
MRM Transitions:
-
367.2 > 109.1
-
367.2 > 245.1 (Collision energies for each transition should be optimized experimentally.)
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps in the LC-MS/MS confirmation of this compound.
Caption: Experimental workflow for LC-MS/MS confirmation.
Caption: Logical relationship in LC-MS/MS analysis of isomers.
Conclusion
The successful LC-MS/MS confirmation of this compound in the presence of its isomeric parent compound, Drospirenone, is an achievable analytical challenge. By leveraging and adapting existing validated methods for Drospirenone and employing high-resolution chromatographic techniques, researchers can develop a robust and reliable method for the identification and potential quantification of this critical impurity. The key to success lies in the careful optimization of both the chromatographic separation to resolve the isomers and the mass spectrometric parameters to ensure specific and sensitive detection. This guide provides a foundational framework to assist in this method development process, ultimately contributing to the safety and quality of pharmaceutical products.
References
A Comparative Analysis of Synthesis Methods for 6,7-Epidrospirenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary methods for the synthesis of 6,7-Epidrospirenone, a key impurity and derivative of the synthetic progestin Drospirenone. Understanding the synthesis of this compound is critical for impurity profiling, reference standard preparation, and exploring the structure-activity relationships of Drospirenone and its metabolites. The two methods analyzed are the Sulfoxonium Ylide-mediated epoxidation and the Peroxy Acid-mediated epoxidation.
Data Presentation: A Comparative Overview
| Parameter | Method 1: Sulfoxonium Ylide Epoxidation | Method 2: Peroxy Acid Epoxidation |
| Starting Material | 3-oxo-15β,16β-methylene-17α-pregn-4,6-diene-21,17-carbolactone | 3-oxo-15β,16β-methylene-17α-pregn-4,6-diene-21,17-carbolactone |
| Key Reagents | Trimethylsulfoxonium iodide, Sodium hydride, Dimethyl sulfoxide (DMSO) | meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM) |
| Reaction Time | Approximately 20 hours | Varies, typically several hours |
| Reaction Temperature | Room temperature | Room temperature or below |
| Yield | Described as "good" in patent literature, specific percentage not disclosed. | Yield not specified for direct Drospirenone precursor, but generally moderate to high for analogous steroidal dienes. |
| Purity | Requires chromatographic purification. | Requires chromatographic purification. |
| Stereoselectivity | Generally provides good stereoselectivity. | Known to be highly stereoselective, favoring attack from the less hindered α-face of the steroid. |
| Key Advantages | Established method for this class of compounds. | Readily available and relatively inexpensive reagent (m-CPBA). |
| Key Disadvantages | Use of sodium hydride requires anhydrous conditions and careful handling. | Potential for side reactions, such as Baeyer-Villiger oxidation of the ketone functionality.[1] |
Method 1: Sulfoxonium Ylide Epoxidation (Corey-Chaykovsky Reaction)
This method involves the reaction of a sulfoxonium ylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride, with the α,β-unsaturated ketone system of the drospirenone precursor. The ylide acts as a nucleophile, attacking the carbon-carbon double bond to form an epoxide.
Experimental Protocol
A solution of trimethylsulfoxonium iodide in anhydrous dimethyl sulfoxide (DMSO) is treated with sodium hydride at room temperature. After stirring for a period to allow for the formation of the dimethylsulfoxonium methylide, a solution of the starting material, 3-oxo-15β,16β-methylene-17α-pregn-4,6-diene-21,17-carbolactone, in DMSO is added. The reaction mixture is stirred at room temperature for approximately 20 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield this compound.
Signaling Pathway Diagram
Caption: Sulfoxonium Ylide Epoxidation Pathway.
Method 2: Peroxy Acid Epoxidation
This method utilizes a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom across the 6,7-double bond of the drospirenone precursor. The reaction is typically stereoselective, with the peroxy acid attacking the less sterically hindered face of the steroid nucleus.
Experimental Protocol
To a solution of the starting material, 3-oxo-15β,16β-methylene-17α-pregn-4,6-diene-21,17-carbolactone, in a chlorinated solvent such as dichloromethane (DCM), is added a solution of m-CPBA at room temperature or below. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine. The organic layer is dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound. Studies on analogous steroidal 4,6-dienes have shown that epoxidation with m-CPBA can yield 6α,7α-epoxides.[2]
Experimental Workflow Diagram
Caption: Peroxy Acid Epoxidation Workflow.
Logical Relationship: Stereoselectivity in Peroxy Acid Epoxidation
The stereochemical outcome of the peroxy acid epoxidation is governed by the steric hindrance of the steroid nucleus. The β-face (top face) is generally more hindered due to the presence of the angular methyl groups. Therefore, the electrophilic peroxy acid preferentially attacks the α-face (bottom face), leading to the formation of the α-epoxide.
Caption: Steric Influence on Epoxidation.
Conclusion
Both the Sulfoxonium Ylide and Peroxy Acid epoxidation methods offer viable routes to this compound. The choice of method may depend on factors such as the desired scale of the reaction, safety considerations, and the potential for side reactions. The Sulfoxonium Ylide method is a well-established, albeit potentially lower-yielding, route. The Peroxy Acid method is operationally simpler but may require careful optimization to avoid the formation of byproducts. For both methods, chromatographic purification is necessary to obtain the high-purity material required for analytical and research purposes. Further research to quantify the yields and purity for the direct synthesis of this compound would be beneficial for a more definitive comparison.
References
In Vivo Efficacy of 6,7-Epidrospirenone and Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 6,7-Epidrospirenone and its parent compound, Drospirenone, alongside established alternatives such as Spironolactone and Eplerenone. Due to the limited availability of direct in vivo efficacy data for this compound, this document focuses on the well-documented effects of Drospirenone as a potent aldosterone antagonist.
Introduction
This compound is recognized as an impurity of Drospirenone, a synthetic progestin that is structurally related to spironolactone. Drospirenone is unique among progestins due to its potent antimineralocorticoid and antiandrogenic properties, making it a valuable compound for various therapeutic applications, including contraception and hormone replacement therapy.[1][2][3] Its primary mechanism of action involves the antagonism of the mineralocorticoid receptor (MR), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure and electrolyte balance.[3][4]
This guide will compare the in vivo effects of Drospirenone with two widely used mineralocorticoid receptor antagonists, Spironolactone and Eplerenone, focusing on key efficacy parameters and the experimental models used for their validation.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vivo efficacy of Drospirenone, Spironolactone, and Eplerenone. It is important to note that direct comparative in vivo studies for all three compounds under identical conditions are scarce.
| Compound | Animal Model | Key Efficacy Parameter | Results |
| Drospirenone | Rat | Antimineralocorticoid Potency | Approximately 8 times more potent than spironolactone.[5][6] |
| Rat | Sodium Excretion | Increased from 79.6 to 98.6 mmol/day compared with no change for placebo.[7] | |
| Male Cynomolgus Monkeys | Testosterone-lowering activity | Potent antigonadotropic effects observed.[8] | |
| Spironolactone | Patients with Heart Failure | All-cause Mortality Reduction (vs. Placebo) | Hazard Ratio: 0.69 (0.62; 0.77)[9] |
| Patients with True Resistant Hypertension | Blood Pressure Reduction | Significant reduction in both office and ambulatory blood pressure monitoring.[10] | |
| Eplerenone | Patients with Heart Failure | All-cause Mortality Reduction (vs. Placebo) | Hazard Ratio: 0.82 (0.75; 0.91)[9] |
| Patients with Primary Aldosteronism | Blood Pressure Reduction | Similar decrease in blood pressure compared to spironolactone.[11] |
| Receptor Binding Affinity | Drospirenone | Spironolactone | Eplerenone |
| Mineralocorticoid Receptor (MR) | High (Relative binding affinity 2-5 times higher than aldosterone)[5][6] | High | Moderate (Up to 20-fold lower affinity than spironolactone in vitro)[12] |
| Androgen Receptor (AR) | Weak Antagonist[5] | Antagonist | Very Low Affinity[12] |
| Progesterone Receptor (PR) | Agonist[5] | Weak Antagonist | Very Low Affinity[12] |
| Glucocorticoid Receptor (GR) | No Binding[5][6] | Weak Antagonist | Very Low Affinity[12] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of efficacy data. Below are representative protocols for assessing the effects of mineralocorticoid receptor antagonists.
In Vivo Blood Pressure Measurement in Rodents
This protocol describes the non-invasive measurement of blood pressure in rats using the tail-cuff method, a common technique in preclinical cardiovascular research.[13][14][15]
Objective: To assess the effect of a test compound on systolic and diastolic blood pressure.
Materials:
-
Rat restrainer
-
Tail-cuff system with a pulse transducer and an inflatable cuff
-
Heating pad or chamber to induce vasodilation in the tail
-
Data acquisition system (e.g., PowerLab)
Procedure:
-
Acclimatize the rats to the restrainer and the procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the rat in the restrainer.
-
Gently warm the rat's tail using a heating pad or chamber to increase blood flow and facilitate pulse detection.
-
Place the tail cuff and pulse transducer around the base of the tail.
-
Inflate the cuff to a pressure sufficient to occlude blood flow and then slowly deflate it.
-
The data acquisition system records the pressure at which the pulse reappears (systolic pressure) and, in some systems, the pressure at which the pulse becomes maximal (diastolic pressure).
-
Repeat the measurement several times to obtain a stable and reliable reading.
-
Administer the test compound (e.g., Drospirenone, Spironolactone, Eplerenone) or vehicle control according to the study design (e.g., oral gavage, subcutaneous injection).
-
Measure blood pressure at predetermined time points after compound administration.
-
Analyze the data to determine the change in blood pressure from baseline and compare the effects between treatment groups.
In Vivo Model of Cardiac Fibrosis
This protocol outlines a common method for inducing cardiac fibrosis in mice through myocardial infarction, which is used to evaluate the therapeutic potential of compounds in preventing or reversing tissue remodeling.[16][17][18]
Objective: To evaluate the effect of a test compound on the development of cardiac fibrosis following myocardial infarction.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 silk)
-
Ventilator
-
Echocardiography system
-
Histology equipment and stains (e.g., Masson's trichrome)
Procedure:
-
Anesthetize the mouse and intubate it for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.
-
Close the chest and allow the animal to recover.
-
Administer the test compound or vehicle control daily, starting at a specified time point post-surgery.
-
After a predetermined period (e.g., 4 weeks), perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Euthanize the animals and harvest the hearts.
-
Fix the hearts in formalin and embed them in paraffin.
-
Section the hearts and perform histological staining (e.g., Masson's trichrome) to visualize and quantify the extent of the fibrotic area.
-
Analyze the data to compare the degree of fibrosis and the changes in cardiac function between the treated and control groups.
Visualizations
Signaling Pathway
Caption: Aldosterone signaling pathway and the mechanism of action of MR antagonists.
Experimental Workflow
Caption: General workflow for in vivo validation of a test compound's efficacy.
References
- 1. redorbit.com [redorbit.com]
- 2. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drospirenone and its antialdosterone properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. slinda.uy [slinda.uy]
- 9. Relative Efficacy of Spironolactone, Eplerenone, and cAnRenone in patients with Chronic Heart failure (RESEARCH): a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of eplerenone and spironolactone for the treatment of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cardiovascular | ADInstruments [adinstruments.com]
- 14. Animal Non-invasive blood pressure | ADInstruments [adinstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. Modeling Cardiac Fibrosis in Mice: (Myo)Fibroblast Phenotype After Ischemia | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Reproducibility of 6,7-Epidrospirenone Experimental Results: A Guide for Researchers
A comprehensive review of available scientific literature reveals a significant gap in the experimental data for 6,7-Epidrospirenone, a known impurity of the synthetic progestin Drospirenone. At present, there are no publicly accessible studies detailing its specific biological activities, pharmacological effects, or toxicological profiles. This lack of foundational research precludes a comparative analysis of the reproducibility of its experimental results.
This compound, also identified as Drospirenone Impurity K, is documented in chemical and regulatory databases. These sources provide its chemical structure, molecular formula (C24H30O3), and other identifiers. However, dedicated in vitro or in vivo studies investigating its potential physiological effects are absent from the current body of scientific literature.
For researchers, scientists, and drug development professionals, this information is critical. The biological activity of impurities in pharmaceutical products can have significant implications for safety and efficacy. Without experimental data, it is impossible to:
-
Establish a baseline for biological activity: The fundamental effects of this compound on cellular or physiological systems have not been characterized.
-
Develop and compare experimental protocols: There are no established methodologies for testing the effects of this specific compound.
-
Analyze quantitative data: A lack of experiments means there is no data to summarize or compare.
-
Illustrate signaling pathways: The molecular targets and mechanisms of action for this compound remain unknown.
The parent compound, Drospirenone, is a well-studied progestin with known anti-mineralocorticoid and anti-androgenic properties. It is used in oral contraceptives and hormone replacement therapy. The metabolic pathways of Drospirenone have also been investigated. However, this body of research does not extend to its specific impurity, this compound.
Path Forward for Researchers
Given the absence of data, the scientific community is presented with an opportunity for novel research. Future investigations could focus on:
-
Chemical Synthesis and Purification: Establishing a reliable method for the synthesis and purification of this compound to enable experimental studies.
-
In Vitro Screening: Conducting a broad range of in vitro assays to determine its binding affinity for various hormone receptors (e.g., progesterone, androgen, mineralocorticoid receptors) and to screen for potential cytotoxic or other biological effects.
-
In Vivo Studies: Following promising in vitro results, conducting in vivo studies in appropriate animal models to assess its pharmacological and toxicological profile.
Until such foundational research is conducted and published, a guide on the reproducibility of this compound experimental results cannot be compiled. Researchers interested in this compound must begin with exploratory studies to generate the initial data required for any subsequent comparative analysis.
A comprehensive head-to-head comparison of 6,7-Epidrospirenone and its related impurities is crucial for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of drospirenone-containing pharmaceutical products. Drospirenone, a synthetic progestin, can degrade or contain process-related impurities that require careful monitoring and control. This guide provides an objective comparison of this compound with other drospirenone impurities, supported by experimental data and detailed methodologies.
Chemical Structure and Identification
This compound, also known as Drospirenone Impurity K, is a stereoisomer of drospirenone.[1] Other significant impurities include process-related substances and degradation products formed during synthesis or storage.[2] A key process-related impurity is 6,7-Desmethylene Drospirenone (Drospirenone Impurity A).[3] Forced degradation studies reveal the formation of various other impurities under stress conditions such as acid and alkali hydrolysis.[4]
Table 1: Comparison of Drospirenone and Its Key Impurities
| Compound Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Drospirenone | - | 67392-87-4 | C₂₄H₃₀O₃ | 366.49[2] |
| This compound | Drospirenone Impurity K | 889652-31-7 | C₂₄H₃₀O₃ | 366.49[1] |
| 6,7-Desmethylene Drospirenone | Drospirenone - Impurity A | 67372-68-3 | C₂₃H₃₀O₃ | 354.48[2][3] |
| 17-epi-Drospirenone | Drospirenone - Impurity E | 90457-65-1 | C₂₄H₃₀O₃ | 366.49[2] |
| Acid Degradation Product | 3-oxo-15α,16α-dihydro-3'H-cyclopropa[5][6]-17α-pregna-4,6- diene-21,17-carbolactone | - | - | - |
| Alkaline Degradation Product | 17α (3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol | - | - | - |
Analytical Comparison
The quantitative analysis of drospirenone and its impurities is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC).[4] These methods allow for the separation and quantification of various impurities, ensuring the purity of the active pharmaceutical ingredient (API).
Table 2: Chromatographic Parameters for Analysis of Drospirenone and Impurities
| Parameter | HPTLC Method[4] | HPLC Method |
| Stationary Phase | Silica C60F254 precoated TLC plates | Not specified |
| Mobile Phase | Toluene: Methanol: Diethylamine (7:3:0.1 v/v/v) | Not specified |
| Detection Wavelength | 280 nm | UV and Fluorescence |
| Rf Value for Drospirenone | 0.69 | - |
| Limit of Detection (LOD) | 5.38 ng/band | 0.65 ng/mL (for Ethinylestradiol) |
| Limit of Quantification (LOQ) | 16.32 ng/band | 0.0774 µg/mL (for Drospirenone) |
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of drospirenone and its impurities.
Protocol 1: HPTLC Method for Forced Degradation Studies[5]
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of drospirenone in methanol.
-
For forced degradation studies, expose the drospirenone solution to acidic (e.g., 1N HCl at 80°C for 1 hr), alkaline (e.g., 1N NaOH at 60°C for 30 min), and oxidative (e.g., 3% H₂O₂ at 80°C) conditions. Neutralize the acidic and alkaline solutions before analysis.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated Silica C60F254 TLC plates.
-
Mobile Phase: A mixture of toluene, methanol, and diethylamine in a ratio of 7:3:0.1 (v/v/v).
-
Application: Apply the standard and stressed samples as bands on the TLC plate.
-
Development: Develop the plate in a twin-trough glass chamber saturated with the mobile phase.
-
Detection: Scan the dried plate at a wavelength of 280 nm.
-
Protocol 2: HPLC Method for Quantification in Oral Contraceptives
-
Preparation of Solutions:
-
Prepare standard solutions of drospirenone and any available impurity reference standards in a suitable solvent.
-
Extract drospirenone from the pharmaceutical dosage form using an appropriate solvent.
-
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength where drospirenone and its impurities show significant absorbance (e.g., around 270 nm).
-
-
Data Analysis:
-
Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.
-
Visualization of Relationships and Workflows
Chemical Relationship between Drospirenone and Key Impurities
The following diagram illustrates the structural relationship between drospirenone and two of its known impurities.
Figure 1. Chemical relationship of Drospirenone and its impurities.
Analytical Workflow for Impurity Profiling
This diagram outlines the general workflow for the identification and quantification of drospirenone impurities.
Figure 2. Analytical workflow for drospirenone impurity profiling.
Signaling Pathway of Drospirenone
Drospirenone exerts its biological effects by interacting with several nuclear hormone receptors. While the specific signaling pathways of its impurities are not well-characterized, the primary mechanism of the parent compound is illustrated below.
Figure 3. Simplified signaling mechanism of Drospirenone.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 6,7-Epidrospirenone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 6,7-Epidrospirenone, a steroid compound used in pharmaceutical research. Due to the absence of specific disposal data for this compound, the following procedures are based on the established protocols for the closely related and structurally similar compound, Drospirenone.
I. Chemical and Physical Properties
Understanding the properties of a compound is the first step toward safe handling and disposal. The following table summarizes the known properties of Drospirenone, which can be used as a reference for handling this compound.
| Property | Value |
| Molecular Formula | C24H30O3 |
| Molecular Weight | 366.49 g/mol |
| Physical State | Powder |
| Color | White to tan |
| Melting Point | 303°C (lit.) |
| Boiling Point | 239°C (lit.) |
| Incompatibilities | Strong oxidizing agents, strong bases[1] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: In cases of insufficient ventilation or potential for aerosol formation, use a NIOSH-approved respirator.[1]
III. Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous waste. Adherence to federal, state, and local regulations is mandatory.[1]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other incompatible chemical wastes.[1]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."
-
Indicate the potential hazards (e.g., "Toxic," "Handle with Caution").
-
-
Storage:
-
Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
The primary recommended method of disposal is incineration in an approved facility.[3]
-
Alternatively, the waste may be transported by a licensed contractor for burial in a licensed hazardous or toxic waste landfill.[4]
-
Never dispose of this compound down the drain or in regular trash.[5]
-
IV. Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and contamination.
-
Evacuate: Evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Prevent further spread of the material. Do not let the chemical enter drains.[5]
-
Clean-up:
-
For powdered material, carefully sweep up the spilled solid, avoiding dust formation.[1][2]
-
Place the swept-up material into a suitable container for disposal.[1][2]
-
For residual contamination, clean the area with a suitable solvent or detergent, collecting all cleaning materials as hazardous waste. A sodium hypochlorite solution can be used for cleaning non-recoverable remainder.[6]
-
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 6,7-Epidrospirenone
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety is paramount, especially when handling potent compounds like 6,7-Epidrospirenone. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Chemical Identifier:
-
Name: this compound
-
Molecular Formula: C₂₄H₃₀O₃
-
Molecular Weight: 366.49 g/mol
Hazard Identification and Risk Assessment
Occupational Exposure Band (OEB): Given the hormonal activity of the parent compound, this compound should be handled as a potent compound, likely falling into OEB 3 or 4 . This necessitates stringent containment and personal protective equipment (PPE) protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the required PPE for handling this compound, assuming an OEB 3/4 classification.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations.[2][3] | Prevents inhalation of airborne particles. A PAPR is recommended for procedures with a higher potential for aerosolization. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is a best practice for handling potent compounds. |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[3] A "bunny suit" or coverall offers more complete protection.[3] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Disposable shoe covers.[3] | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, a glove box, or an isolation chamber.[4]
-
Decontamination: Ensure all surfaces and equipment are clean before and after handling.
-
Emergency Preparedness: Have a spill kit readily available. Ensure all personnel are trained on emergency procedures.
2. Weighing and Aliquoting:
-
Containment: Use a containment ventilated enclosure (CVE) or a glove box for weighing and aliquoting solid compounds to prevent the generation of airborne dust.[5]
-
Tools: Use dedicated, disposable spatulas and weigh boats.
-
Technique: Handle the compound gently to minimize dust formation.
3. Solution Preparation:
-
Solvent Handling: Prepare solutions within a chemical fume hood.
-
Closed Systems: Whenever possible, use closed systems for transferring solvents and solutions.
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
PPE Removal: Remove PPE in a designated area, following the correct doffing procedure to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Collect all contaminated solid waste, including disposable PPE, weigh boats, and paper towels. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Collect all solutions containing this compound. Do not dispose of down the drain.[6] |
| Sharps Waste | Puncture-resistant sharps container. | Dispose of any contaminated needles, syringes, or other sharp objects.[7] |
Disposal Protocol:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.[8]
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management service.[8] Do not attempt to neutralize or dispose of this compound through standard laboratory drains or trash.[6]
-
Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, often after defacing the label.[9]
Disposal Decision Tree for this compound Waste
Caption: Decision tree for the proper segregation and disposal of waste.
By implementing these comprehensive safety and handling procedures, research institutions can significantly mitigate the risks associated with handling potent compounds like this compound, ensuring the well-being of their personnel and the protection of the environment.
References
- 1. esschemco.com [esschemco.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. aiha.org [aiha.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
